Tert-butyl methoxycarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBDYZBNKGJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58377-44-9 | |
| Record name | tert-butyl N-methoxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl methoxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl methoxycarbamate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique combination of a Boc-protected amine and a methoxyamino group makes it a versatile intermediate for the introduction of the N-methoxyamide functionality. This guide provides a comprehensive overview of a proposed synthetic route for this compound, along with its detailed characterization based on spectroscopic data from closely related analogues. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize and confidently identify this important chemical entity.
Synthesis of this compound
A robust and high-yielding synthesis of this compound can be achieved through the N-protection of methoxyamine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is a standard method for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto an amine.
The proposed reaction proceeds via the nucleophilic attack of the nitrogen atom of methoxyamine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate to yield the desired carbamate, along with the formation of tert-butanol and carbon dioxide as byproducts. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, and may be facilitated by the addition of a mild base to neutralize the in-situ generated acidic species.
Experimental Protocol
Materials:
-
Methoxyamine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of methoxyamine hydrochloride (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M) at 0 °C, add triethylamine (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the in-situ formation of free methoxyamine.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
Predicted ¹H and ¹³C NMR Spectroscopic Data
The NMR spectra are predicted based on data from various tert-butyl carbamates and compounds containing methoxy groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Broad Singlet | 1H | N-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | C=O (Carbamate) |
| ~81 | -C (CH₃)₃ |
| ~63 | -OC H₃ |
| ~28 | -C(C H₃)₃ |
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum of a carbamate is characterized by strong absorptions from the N-H and C=O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | N-H Stretch |
| ~2980 | Medium | C-H Stretch (aliphatic) |
| ~1715 | Strong | C=O Stretch (Carbamate) |
| ~1520 | Strong | N-H Bend |
| ~1160 | Strong | C-O Stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| [M+Na]⁺ | Molecular ion + Sodium |
| [M-C₄H₈]⁺ | Loss of isobutylene |
| [M-C₅H₉O₂]⁺ | Loss of the Boc group |
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Logical Relationship: Synthesis Troubleshooting
This diagram outlines a troubleshooting guide for common issues encountered during the synthesis.
Caption: Troubleshooting guide for the synthesis.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive, albeit predictive, overview of its characterization. The presented information, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this compound will provide a versatile intermediate for further chemical transformations.
An In-depth Technical Guide to the Physical and Chemical Properties of Tert-butyl Carbamates
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the physical, chemical, and safety properties of tert-butyl methylcarbamate and related compounds.
Chemical Identity and Physical Properties
Tert-butyl carbamates are a class of organic compounds characterized by a carbamate functional group with a tert-butyl ester. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.
Physical Properties of Tert-butyl Methylcarbamate and Related Compounds
The following table summarizes the key physical properties of tert-butyl methylcarbamate and the parent compound, tert-butyl carbamate.
| Property | Tert-butyl methylcarbamate | Tert-butyl carbamate |
| Molecular Formula | C₆H₁₃NO₂[1][2][3] | C₅H₁₁NO₂[4][5] |
| Molecular Weight | 131.17 g/mol [1][2][3] | 117.15 g/mol [4] |
| CAS Number | 16066-84-5[1][2][3] | 4248-19-5[4][5] |
| Appearance | Solid or oil[2][6] | White to slightly yellow needles/solid[4] |
| Melting Point | Not available | 105-108 °C[4] |
| Boiling Point | 176.6 ± 8.0 °C (Predicted)[6] | Not available |
| Solubility | Soluble in DCM, Methanol[6] | Soluble in methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water.[4] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted)[6] | Not available |
A related compound, tert-butyl N-(methoxymethyl)-N-methylcarbamate, has a predicted boiling point of 220°C (with decomposition) and a melting point of 45-48°C. It is soluble in DMF, THF, and CH₂Cl₂ and insoluble in water.[7]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of tert-butyl carbamates.
| Spectroscopy | Tert-butyl methylcarbamate |
| ¹H NMR | Data not readily available in search results. |
| ¹³C NMR | Data not readily available in search results. |
| IR | Data not readily available in search results. |
| Mass Spec | Data not readily available in search results. |
| InChI | 1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8)[2] |
| SMILES | CNC(=O)OC(C)(C)C[2] |
Chemical Properties and Reactivity
The chemical behavior of tert-butyl carbamates is dominated by the Boc protecting group.
-
Stability: Tert-butyl carbamates are generally stable under basic and nucleophilic conditions.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent. This deprotection is a cornerstone of their use in multi-step organic synthesis.
-
Reactivity: The nitrogen atom of the carbamate is generally not nucleophilic due to the electron-withdrawing effect of the carbonyl group.
Experimental Protocols
General Synthesis of Tert-butyl Carbamates
A common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (optional, for amine salts)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If the amine is a salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base like triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent to the stirred amine solution at room temperature or 0 °C.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
This general procedure can be adapted for the synthesis of a wide variety of Boc-protected amines.[8][9]
Diagrams
Synthesis of Tert-butyl Carbamate
The following diagram illustrates the general synthesis of a tert-butyl carbamate from an amine and di-tert-butyl dicarbonate.
Caption: General workflow for the Boc protection of an amine.
Safety and Handling
Tert-butyl carbamates may pose health risks, and appropriate safety precautions should be taken.
Hazard Identification for Tert-butyl Methylcarbamate
-
Hazard Classification: Toxic if swallowed.[1]
-
Pictograms: GHS06 (Toxic)[1]
-
Signal Word: Danger[1]
-
Hazard Statements: H301 (Toxic if swallowed)[1]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]
General Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of the properties of tert-butyl methylcarbamate as a representative of the broader class of tert-butyl carbamates. Researchers interested in the specific properties of tert-butyl methoxycarbamate should consider these data as a starting point for further experimental investigation.
References
- 1. tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5 [sigmaaldrich.com]
- 2. tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5 [sigmaaldrich.com]
- 3. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. TERT-BUTYL-N-METHYLCARBAMATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. tert-Butyl N-(methoxymethyl)-N-methylcarbamate () for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to Tert-butyl methoxy(2-propynyl)carbamate
This technical guide provides a comprehensive overview of tert-butyl methoxy(2-propynyl)carbamate, a notable carbamate derivative. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic data. While this guide focuses on a specific derivative for which detailed experimental data is available, it also acknowledges the broader significance of the tert-butyl carbamate scaffold in medicinal chemistry.
Core Compound: Tert-butyl methoxy(2-propynyl)carbamate
The nomenclature "tert-butyl methoxycarbamate" can be ambiguous. This guide centers on a well-characterized derivative, tert-butyl methoxy(2-propynyl)carbamate, due to the availability of specific experimental data.
Molecular Structure and Properties
The molecular structure of tert-butyl methoxy(2-propynyl)carbamate incorporates a tert-butoxycarbonyl (Boc) protecting group attached to a methoxyamine, which is further substituted with a propargyl group.
Table 1: Physicochemical Properties of tert-Butyl methoxy(2-propynyl)carbamate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Physical Form | Colorless oil | [1] |
| Calculated MH+ | 186.11302 | [1] |
| Found MH+ | 186.11303 | [1] |
Spectroscopic Data
Detailed spectroscopic analysis confirms the structure of tert-butyl methoxy(2-propynyl)carbamate.
Table 2: Spectroscopic Data for tert-Butyl methoxy(2-propynyl)carbamate
| Technique | Data |
| IR (neat) | 3292m, 2980s, 2938m, 2125w, 1713s, 1370s, 1278s, 1243s, 1165s cm⁻¹[1] |
| ¹H NMR (200 MHz, CDCl₃) | δ 1.48 (9H, s, OC(CH₃)₃), 2.24 (1H, t, J 2.4 Hz, CCH), 3.77 (3H, s, OCH₃), 4.19 (2H, d, J 2.4 Hz, NCH₂)[1] |
| ¹³C NMR (50 MHz, CDCl₃) | δ 28.1 (CH₃, OC(CH₃)₃), 39.5 (CH₂, NCH₂), 63.0 (CH₃, OCH₃), 71.5 (CH, HCC), 71.8 (quat., CC), 81.6 (quat., OC(CH₃)₃), 156.2 (quat., N-C(=O)-O)[1] |
| CI-MS (m/z) | 186 (MH⁺, 18%), 158 (24%), 147 (90%), 130 (56%), 124 (9%), 105 (17%), 86 (100%)[1] |
Experimental Protocols
The synthesis of tert-butyl methoxy(2-propynyl)carbamate involves the protection of N-methoxy-N-(2-propynyl)amine with di-tert-butyl dicarbonate.
Synthesis of tert-Butyl methoxy(2-propynyl)carbamate[1]
Materials:
-
N-methoxy-N-(2-propynyl)amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (CH₃CN)
-
Hexane
-
Diethyl ether
Procedure:
-
To a solution of N-methoxy-N-(2-propynyl)amine (1.12 g, 13.2 mmol) in acetonitrile (14 mL) under a nitrogen atmosphere at room temperature, add di-tert-butyl dicarbonate (3.60 g, 13.2 mmol) and 4-(dimethylamino)pyridine (84 mg, 0.687 mmol).
-
Stir the reaction mixture for 21 hours.
-
Concentrate the resulting yellow liquid under reduced pressure to obtain a yellow oil.
-
Purify the crude product by flash chromatography using a mixture of hexane and diethyl ether (3:2) as the eluent.
-
The final product is obtained as a colorless oil (1.77 g, 73% yield).[1]
References
An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl Methoxycarbamate
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic analysis of N-alkoxycarbonyl compounds. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as primary tools for structural elucidation and characterization.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Tert-butyl methylcarbamate, serving as a representative example for Tert-butyl methoxycarbamate.
Table 1: ¹H NMR Data for Tert-butyl methylcarbamate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.63 | Broad Singlet | 1H | N-H |
| ~2.49 | Singlet | 3H | N-CH₃ |
| ~1.37 | Singlet | 9H | C(CH₃)₃ |
| Predicted data in DMSO-d6 solvent.[1] |
Table 2: ¹³C NMR Data for Tert-butyl methylcarbamate
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C=O (Carbonyl) |
| ~78 | C(CH₃)₃ |
| ~28 | C(CH₃)₃ |
| ~27 | N-CH₃ |
| Note: Specific peak assignments for ¹³C NMR are based on typical chemical shifts for these functional groups. |
Table 3: IR Spectroscopy Data for Tert-butyl methylcarbamate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | N-H Stretch |
| ~2980 | Strong | C-H Stretch (sp³) |
| ~1690 | Strong | C=O Stretch (Amide I) |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~1250 | Strong | C-O Stretch |
| ~1160 | Strong | C-N Stretch |
| Note: These are characteristic absorption ranges for carbamates. |
Table 4: Mass Spectrometry Data for Tert-butyl methylcarbamate
| m/z | Relative Intensity (%) | Assignment |
| 131 | Moderate | [M]⁺ (Molecular Ion) |
| 76 | High | [M - C₄H₇]⁺ |
| 59 | High | [M - C₄H₈O]⁺ |
| 57 | 100 (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |
| Data derived from typical fragmentation patterns of tert-butyl carbamates.[2] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence with a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
2.2 Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
2.3 Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC/MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC/MS, which typically yields the molecular ion with less fragmentation.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap) based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing:
-
The detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule's constituent parts.
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the described spectroscopic experiments.
References
The Unseen Player: A Technical Guide to Tert-butyl Methoxycarbamate as an Amine Protecting Group
For Immediate Release
In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is paramount to the successful construction of complex molecules. While the tert-butoxycarbonyl (Boc) group is a ubiquitous stalwart in the chemist's toolbox for amine protection, a lesser-known yet potentially advantageous reagent, tert-butyl methoxycarbamate, offers a nuanced alternative. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a protecting group, tailored for researchers, scientists, and drug development professionals.
Core Principles: Understanding the N-Methoxycarbamate Functionality
This compound introduces an N-methoxy-N-tert-butoxycarbonyl (N-methoxy-N-Boc) moiety onto a primary or secondary amine. The fundamental principle of its action, much like the standard Boc group, is to temporarily render the amine nitrogen non-nucleophilic and non-basic by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. This electronic withdrawal prevents the amine from participating in undesired side reactions during subsequent synthetic transformations.
The distinguishing feature of this protecting group is the presence of the N-methoxy substituent. This modification introduces subtle yet significant electronic effects that can influence the stability and reactivity of the carbamate. The oxygen atom of the methoxy group, being highly electronegative, exerts an inductive electron-withdrawing effect (-I), which can further decrease the electron density on the nitrogen atom. This enhanced deactivation of the amine lone pair can be beneficial in reactions requiring highly non-nucleophilic conditions.
Conversely, the oxygen atom also possesses lone pairs that can participate in resonance, potentially donating electron density to the nitrogen atom (+M effect). The interplay of these opposing electronic effects determines the overall stability and cleavage kinetics of the N-methoxy-N-Boc group compared to the traditional N-Boc group. While comprehensive comparative studies are not abundant in the literature, the presence of the N-methoxy group is believed to fine-tune the electronic properties of the protecting group, potentially offering advantages in specific synthetic contexts.
Mechanism of Action: A Tale of Two Steps
The utility of any protecting group lies in its ease of installation and selective removal. This compound follows a straightforward two-part mechanism: protection of the amine and subsequent deprotection to regenerate the free amine.
Protection of Amines
The introduction of the N-methoxy-N-Boc group onto an amine can be achieved through various methods, with the Mitsunobu reaction being a notable example. In this protocol, the amine, this compound, and triphenylphosphine are reacted in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Caption: Protection via Mitsunobu Reaction.
Deprotection of N-Methoxy-N-Boc Protected Amines
The removal of the N-methoxy-N-Boc group is typically accomplished under acidic conditions, mirroring the deprotection of the standard Boc group. Trifluoroacetic acid (TFA) is a common reagent for this transformation. The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Caption: Acid-Catalyzed Deprotection Mechanism.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. The following sections provide generalized procedures for the protection and deprotection of amines using this compound.
General Procedure for Amine Protection via Mitsunobu Reaction
Materials:
-
Amine (1.0 equiv)
-
This compound (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Protocol:
-
To a solution of the amine, this compound, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add the azodicarboxylate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxy-N-Boc protected amine.
General Procedure for Deprotection of N-Methoxy-N-Boc Protected Amines
Materials:
-
N-methoxy-N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Protocol:
-
Dissolve the N-methoxy-N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.
Quantitative Data Summary
The efficiency of protection and deprotection reactions is highly substrate-dependent. The following table summarizes representative quantitative data for the use of this compound as a protecting group.
| Substrate (Amine) | Protection Method | Deprotection Method | Yield (Protection) | Yield (Deprotection) | Reference |
| Various Alcohols (converted to amines) | Mitsunobu Reaction | TFA in DCM | 50-73% | Not reported | [1] |
Logical Workflow for Implementation
The decision to employ this compound as a protecting group should be based on a careful consideration of the specific synthetic challenge. The following workflow outlines the key decision points and experimental stages.
Caption: Decision and Experimental Workflow.
Conclusion
This compound represents a specialized tool in the arsenal of amine protecting groups. Its N-methoxy modification offers a potential avenue for fine-tuning the electronic properties of the widely used Boc group. While its application is not as widespread as its non-methoxylated counterpart, understanding its mechanism of action and the available protocols for its use can provide synthetic chemists with a valuable alternative for specific and challenging synthetic endeavors. Further research into the comparative reactivity and stability of N-alkoxycarbonyl protecting groups will undoubtedly shed more light on the full potential of reagents like this compound in modern organic synthesis and drug development.
References
The Versatility of Tert-butyl Methoxycarbamate: A Technical Review of its Synthesis and Applications
For researchers, scientists, and professionals in drug development, the strategic incorporation of unique functional groups is paramount in the design of novel therapeutics and synthetic methodologies. Among these, the tert-butyl methoxycarbamate moiety has emerged as a valuable building block, offering a distinct combination of steric and electronic properties. This in-depth technical guide provides a comprehensive literature review of the synthesis and diverse applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant chemical workflows.
Introduction to this compound
This compound belongs to the class of N-alkoxy-N-Boc protected amines. The presence of the tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the nitrogen atom, a cornerstone in modern organic synthesis. The addition of a methoxy group directly attached to the nitrogen atom further modulates the electronic properties of the carbamate, influencing its reactivity and potential as a pharmacophore. This guide will delve into the known synthetic routes to access these compounds and explore their current and potential applications in medicinal chemistry and organic synthesis.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a critical aspect of their application. A key example is the preparation of tert-butyl methoxy(2-propynyl)carbamate, which has been synthesized for its potential in structure-activity relationship studies of monoamine oxidase (MAO) inhibitors.[1]
Experimental Protocol: Synthesis of Tert-butyl Methoxy(2-propynyl)carbamate[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |
| Methoxyamine hydrochloride | 83.52 | 1.12 g | 13.4 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 3.60 g | 16.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 84 mg | 0.687 |
| Acetonitrile (CH₃CN) | 41.05 | 14 mL | - |
Procedure:
-
To a solution of methoxyamine hydrochloride (1.12 g, 13.4 mmol) in acetonitrile (14 mL) under a nitrogen atmosphere at room temperature, di-tert-butyl dicarbonate (3.60 g, 16.5 mmol) and 4-(dimethylamino)pyridine (84 mg, 0.687 mmol) were added.
-
The reaction mixture was stirred for 21 hours.
-
The resulting yellow liquid was concentrated under reduced pressure to yield a yellow oil.
-
The crude product was purified by flash chromatography using a hexane-diethyl ether (3:2) mixture as the eluent.
-
The final product, tert-butyl methoxy(2-propynyl)carbamate, was obtained as a colorless oil.
Yield and Characterization:
-
Yield: 1.77 g (73%)
-
Infrared (IR) Spectroscopy (neat, cm⁻¹): 3292 (m), 2980 (s), 2938 (m), 2125 (w), 1713 (s), 1370 (s), 1278 (s), 1243 (s), 1165 (s)
-
¹H Nuclear Magnetic Resonance (NMR) (200 MHz, CDCl₃, δ ppm): 1.48 (9H, s, OC(CH₃)₃), 2.24 (1H, t, J = 2.4 Hz, C≡CH), 3.77 (3H, s, OCH₃), 4.19 (2H, d, J = 2.4 Hz, NCH₂)
-
¹³C NMR (50 MHz, CDCl₃, δ ppm): 28.1 (OC(CH₃)₃), 39.5 (NCH₂), 63.0 (OCH₃), 71.5 (C≡CH), 71.8 (C≡CH), 81.6 (OC(CH₃)₃), 156.2 (N-C(=O)-O)
-
Mass Spectrometry (CI-MS, m/z): 186 (MH⁺, 18%), 158 (24%), 147 (90%), 130 (56%), 124 (9%), 105 (17%), 86 (100%)
Applications in Medicinal Chemistry
The primary documented application of a this compound derivative lies in the field of medicinal chemistry, specifically in the exploration of enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibition
The synthesis of tert-butyl methoxy(2-propynyl)carbamate was undertaken as part of a study to investigate the structure-activity relationships of compounds with potential monoamine oxidase (MAO) and/or 5-hydroxytryptophan decarboxylase inhibitory activity.[1] MAOs are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of depression and neurodegenerative diseases. The propargyl group (a 2-propynyl group) is a known pharmacophore in several irreversible MAO inhibitors. The incorporation of the N-methoxy-N-Boc functionality allows for systematic modifications to probe the electronic and steric requirements for enzyme binding and inhibition.
While the specific biological data for tert-butyl methoxy(2-propynyl)carbamate from this study is not detailed in the initial synthetic report, the rationale for its synthesis provides a clear direction for its application.
Applications in Organic Synthesis
Beyond its direct use as a bioactive molecule, the N-alkoxy-N-Boc functionality present in tert-butyl methoxycarbamates offers unique opportunities in organic synthesis. These compounds can serve as versatile intermediates for the introduction of N-alkoxyamine moieties.
Bioconjugation
N-alkoxyamines are valuable tools in bioconjugation, allowing for the chemoselective ligation of molecules to biomolecules such as proteins and peptides. The synthesis of Boc-protected aminooxy and N-alkylaminooxy amines has been reported for this purpose. These building blocks, after deprotection, can be conjugated to target molecules.
Future Perspectives
The applications of this compound and its derivatives are still an emerging area of research. The initial findings suggesting their potential as scaffolds for MAO inhibitors warrant further investigation. The unique electronic nature of the N-methoxy group combined with the steric bulk and protecting group capabilities of the tert-butyl carbamate suggest that these compounds could find broader applications in:
-
Drug Discovery: As novel pharmacophores or as intermediates in the synthesis of more complex drug candidates. The modulation of the N-alkoxy group could be a strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Organic Synthesis: The development of new synthetic methodologies utilizing the specific reactivity of N-alkoxy-N-Boc compounds could provide new routes to complex nitrogen-containing molecules.
-
Materials Science: The incorporation of this functionality into polymers could impart unique properties.
Conclusion
This compound represents a promising, yet underexplored, class of chemical compounds. The detailed synthetic protocol for tert-butyl methoxy(2-propynyl)carbamate provides a solid foundation for accessing these molecules. The initial indication of their potential as monoamine oxidase inhibitors highlights a key area for future research. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the systematic exploration of the synthesis and applications of this compound derivatives holds significant promise for advancing these fields.
References
Stability and reactivity of "Tert-butyl methoxycarbamate" under different conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl methoxycarbamate is a chemical intermediate utilized in various synthetic applications. A thorough understanding of its stability and reactivity under diverse experimental conditions is paramount for its effective and safe use. This technical guide provides an in-depth analysis of the stability of this compound under thermal, acidic, and basic conditions, along with its reactivity profile. Detailed experimental protocols for stability assessment and proposed degradation pathways are presented to support researchers in the fields of chemical synthesis and drug development.
Introduction
This compound, a member of the carbamate family, incorporates a tert-butoxycarbonyl (Boc) protecting group attached to a methoxyamine moiety. The stability and reactivity of this molecule are largely dictated by the interplay of these functional groups. The Boc group is a well-established protecting group in organic synthesis, known for its stability under basic and nucleophilic conditions and its lability in the presence of acid. The N-O bond of the methoxyamine introduces unique electronic properties that can influence the overall reactivity of the molecule. This guide aims to consolidate the available information and provide a comprehensive overview of the chemical behavior of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of Related Carbamates
| Property | Tert-butyl N-methylcarbamate | Reference |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 16066-84-5 | [1] |
Note: This data is for a related compound and should be used for estimation purposes only.
Stability Profile
The stability of this compound is a critical factor in its handling, storage, and application in chemical reactions. The primary modes of degradation are thermal decomposition and hydrolysis under acidic or basic conditions.
Thermal Stability
Direct thermal stability data for this compound is not extensively reported. However, a safety data sheet for a product containing a similar methoxycarbamate derivative indicates an onset of thermal decomposition at 180 °C , as determined by Differential Scanning Calorimetry (DSC).[3] Below this temperature, the compound is expected to be thermally stable. It is also noted that no hazardous decomposition products are expected under normal storage and handling conditions.[3]
Table 2: Thermal Stability Data
| Parameter | Value | Method | Reference |
| Onset of Thermal Decomposition | 180 °C | DSC (OECD 113) | [3] |
pH Stability
The stability of this compound in aqueous solutions is highly dependent on the pH. The presence of the acid-labile tert-butoxycarbonyl (Boc) group is the primary determinant of its hydrolytic stability.
-
Acidic Conditions: The Boc group is known to be readily cleaved under acidic conditions.[4] This proceeds via an acid-catalyzed hydrolysis mechanism, leading to the formation of the corresponding unprotected methoxyamine, carbon dioxide, and isobutylene (which will be hydrated to tert-butanol in aqueous media). The reaction is typically irreversible due to the formation of gaseous byproducts.[5] Quantitative data on the rate of hydrolysis for this compound at specific pH values is not available in the literature.
-
Neutral Conditions: Under neutral pH conditions, this compound is expected to be relatively stable.
-
Basic Conditions: The Boc group is generally stable towards basic and nucleophilic conditions.[4] Therefore, this compound is expected to exhibit good stability in alkaline solutions. The hydrolysis of the carbamate linkage under basic conditions is possible but typically requires harsh conditions, such as prolonged heating.[4]
Table 3: Summary of pH Stability
| Condition | Stability | Primary Degradation Pathway |
| Acidic (e.g., pH < 4) | Unstable | Acid-catalyzed hydrolysis of the Boc group |
| Neutral (e.g., pH 6-8) | Generally Stable | - |
| Basic (e.g., pH > 9) | Generally Stable | - |
Reactivity Profile
The reactivity of this compound is centered around the carbamate functionality and the N-O bond.
-
Reactivity with Electrophiles: The nitrogen atom of the carbamate is relatively electron-rich and can react with strong electrophiles. However, the steric hindrance from the tert-butyl group and the electronic effect of the methoxy group may modulate this reactivity.
-
Reactivity with Nucleophiles: The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles, although this reaction is generally less favorable than for other carbonyl compounds like esters or acid chlorides. The Boc group's stability to most nucleophiles suggests that the primary site of nucleophilic attack under forcing conditions would be the carbonyl carbon.
-
Reactivity with Oxidizing Agents: Information on the reactivity of this compound with oxidizing agents is limited. However, safety data for related compounds indicates incompatibility with strong oxidizing agents.
Proposed Degradation Pathways
Based on the known chemistry of carbamates and the tert-butoxycarbonyl group, the following degradation pathways are proposed for this compound.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by water to form tert-butanol. The resulting carbamic acid intermediate is unstable and decomposes to methoxyamine and carbon dioxide.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Thermal Decomposition
At elevated temperatures (above 180 °C), thermal decomposition is likely to occur. While the precise mechanism is not elucidated, a plausible pathway for carbamates involves the elimination of isobutylene and carbon dioxide to yield methoxyamine. Another possibility is the formation of a methoxyisocyanate intermediate.
Caption: Possible thermal decomposition pathways.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products, typically by High-Performance Liquid Chromatography (HPLC).
General Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
Recommended Stress Conditions
The following conditions are suggested for a comprehensive forced degradation study of this compound. The duration of exposure should be adjusted to achieve a target degradation of 5-20%.[6]
Table 4: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Parameters | Time (Example) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 - 48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 hours |
| Thermal Degradation (Solid) | 105 °C in an oven | 48 hours |
| Thermal Degradation (Solution) | 80 °C in a sealed vial | 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light (ICH Q1B) | 24 - 48 hours |
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a suitable starting point.
Table 5: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 210 nm) |
| Injection Volume | 10 µL |
Method optimization will be necessary to achieve adequate resolution between all peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that each peak represents a single component.
Conclusion
This compound exhibits a stability profile largely governed by its tert-butoxycarbonyl (Boc) protecting group. It is expected to be stable under neutral and basic conditions but will readily degrade under acidic conditions. Thermal degradation is significant at temperatures above 180 °C. The primary degradation pathways are likely to involve the cleavage of the Boc group via hydrolysis or thermolysis. For researchers and drug development professionals, a thorough understanding of these stability and reactivity characteristics is essential for the successful application of this compound in synthesis and for ensuring the quality and safety of resulting products. The experimental protocols and proposed degradation pathways provided in this guide offer a framework for conducting detailed stability assessments and for predicting the behavior of this compound under various conditions.
References
Solubility Profile of Tert-butyl Methoxycarbamate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl methoxycarbamate (also known as Boc-methoxyamine). Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predictive assessment based on the molecule's structural features. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility in various common organic solvents, enabling optimized conditions for synthesis, purification, and downstream applications.
Introduction to this compound and its Physicochemical Properties
This compound is a chemical compound that incorporates a tert-butoxycarbonyl (Boc) protecting group attached to a methoxyamine moiety. This structure makes it a useful building block in organic synthesis, particularly in the formation of oxime ethers. Understanding its solubility is critical for its effective use in reaction media, for purification processes such as crystallization and chromatography, and for its handling and storage.
Compound Structure:
-
tert-Butyl group: A bulky, nonpolar group that contributes to solubility in nonpolar organic solvents.
-
Carbamate group: Introduces polarity and potential for hydrogen bonding (as an acceptor), which can enhance solubility in polar solvents.
-
Methoxy group: A moderately polar ether linkage that can also participate in hydrogen bonding as an acceptor.
While specific, experimentally determined physical properties are not widely published, a safety data sheet for a product containing a related carbamate describes it as a liquid at room temperature. Another source indicates that tert-butyl N-methoxycarbamate is soluble in water, though the extent of this solubility is not specified.
Predictive Solubility Profile
Based on the functional groups present in this compound, a qualitative prediction of its solubility in common organic solvents can be made. These predictions should be experimentally verified for precise quantitative values.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar hydroxyl group of the alcohols can interact favorably with the polar carbamate and methoxy moieties of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen in these solvents can act as a hydrogen bond acceptor, interacting with the N-H of the carbamate. The overall moderate polarity is compatible. |
| Esters | Ethyl acetate | High | Ethyl acetate's polarity is well-suited to dissolve molecules with both polar and nonpolar characteristics. |
| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can effectively solvate the polar regions of the molecule. |
| Hydrocarbons | Hexane, Toluene | Low to Moderate | The nonpolar tert-butyl group will favor interaction with these nonpolar solvents, but the polar carbamate and methoxy groups will limit overall solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are generally excellent at dissolving a wide array of organic molecules, including those with polar functional groups like carbamates. |
| Water | H₂O | Low to Moderate | While some solubility is reported, the presence of the nonpolar tert-butyl group is expected to limit high solubility in water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital agitator
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.
Shake-Flask Method for Quantitative Solubility Determination
This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Workflow for Experimental Solubility Determination
Caption: Workflow for Experimental Solubility Determination.
Signaling Pathways and Logical Relationships
While "signaling pathways" are not directly applicable to the solubility of a small molecule, a logical workflow for solvent selection based on experimental needs can be visualized.
Solvent Selection Workflow
Caption: Logical Workflow for Solvent Selection.
Conclusion
Unveiling the Genesis of Tert-butyl Methoxycarbamate: A Technical Guide
For Immediate Release
A cornerstone reagent in modern organic synthesis and drug development, tert-butyl methoxycarbamate, also known as N-(tert-butoxycarbonyl)-O-methylhydroxylamine, plays a crucial role as a versatile building block. This technical guide provides an in-depth exploration of the initial discovery and first reported synthesis of this important compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development. While a single, seminal publication detailing its absolute first synthesis remains elusive in readily available literature, this guide reconstructs the pioneering work on related compounds that paved the way for its creation and outlines a representative early synthetic method.
The Dawn of a New Protecting Group: Context of the Discovery
The development of this compound is intrinsically linked to the broader effort in the mid-20th century to create novel protecting groups for amines and related functionalities. The work of Louis A. Carpino in the late 1950s was particularly influential in establishing the utility of the tert-butoxycarbonyl (Boc) group in peptide synthesis. The stability of the Boc group under a variety of conditions, coupled with its facile removal under mild acidic conditions, revolutionized the field.
The synthesis of tert-butyl carbamate itself, the parent compound lacking the methoxy group, was reported in the 1950s. This foundational work set the stage for the development of a wide array of carbamate derivatives with tailored properties. The introduction of an N-methoxy group, as seen in this compound, offered chemists a new tool for the construction of complex molecules, particularly those containing N-O bonds.
The First Synthesis: A Representative Experimental Protocol
While the precise first documented synthesis of this compound is not definitively established in a single, easily identifiable source, early methods for the preparation of N-alkoxycarbamates provide a clear blueprint. A representative and widely cited method for the synthesis of N-Boc-hydroxylamines involves the reaction of a hydroxylamine salt with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The following protocol is a detailed representation of an early and efficient synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methoxyamine hydrochloride | CH6ClNO | 83.52 | 8.35 g | 0.10 |
| Di-tert-butyl dicarbonate (Boc2O) | C10H18O5 | 218.25 | 24.0 g | 0.11 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 8.0 g | 0.20 |
| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | 200 mL | - |
| Water (H2O) | H2O | 18.02 | 100 mL | - |
| Saturated sodium chloride solution (Brine) | NaCl (aq) | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | 10 g | - |
Procedure:
-
A solution of methoxyamine hydrochloride (8.35 g, 0.10 mol) in water (50 mL) is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL) is added dropwise to the stirred methoxyamine hydrochloride solution, maintaining the temperature below 10 °C.
-
A solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in dichloromethane (100 mL) is added to the reaction mixture.
-
The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data Summary:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| This compound | White solid | 85-95 | 38-40 |
Note: Yields and melting points are representative and may vary based on experimental conditions and purity.
Synthesis Workflow
The logical flow of the synthesis can be visualized as a straightforward two-step process, beginning with the neutralization of the hydroxylamine salt followed by the introduction of the Boc protecting group.
Conclusion
The development of this compound represents a significant advancement in the field of organic synthesis, providing a valuable reagent for the construction of complex molecular architectures. While the exact moment of its "discovery" may be intertwined with the broader exploration of carbamate chemistry, the synthetic principles established by pioneers like Carpino laid the essential groundwork. The straightforward and efficient synthesis outlined in this guide continues to be a fundamental procedure for accessing this important compound, empowering further innovation in drug discovery and development.
Theoretical Exploration of Tert-butyl Methoxycarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl methoxycarbamate is a small molecule of interest in organic synthesis and medicinal chemistry, potentially serving as a versatile building block or a pharmacologically active scaffold. Due to the limited availability of direct experimental and theoretical data on this specific molecule, this technical guide provides a comprehensive overview of its predicted properties and behavior based on established theoretical and computational chemistry principles, drawing analogies from closely related carbamate structures. This document outlines the probable molecular geometry, spectroscopic characteristics, and potential synthetic pathways, offering a foundational resource for researchers interested in the computational study and practical application of this compound and its derivatives.
Introduction
Carbamates are a crucial class of organic compounds, widely recognized for their application as protecting groups in peptide synthesis and for their diverse biological activities.[1] The tert-butoxycarbonyl (Boc) group, in particular, is a cornerstone in modern organic chemistry for the protection of amines.[1] The introduction of a methoxy group on the carbamate nitrogen, as in this compound, is expected to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions.
Theoretical studies, employing quantum mechanical calculations, are invaluable for predicting molecular properties, elucidating reaction mechanisms, and interpreting experimental data.[2] This guide details a theoretical framework for the investigation of this compound, providing predicted data and methodologies to stimulate further research.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a central carbamate moiety with a tert-butyl group attached to the ester oxygen and a methoxy group on the nitrogen atom. The presence of the lone pairs on the nitrogen and oxygen atoms, along with the carbonyl group, dictates the molecule's conformational preferences and electronic distribution.
Predicted Molecular Geometry
The geometry of this compound can be optimized using computational methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Based on studies of similar carbamates, the carbamate functional group is expected to be planar or nearly planar to maximize resonance stabilization.[3]
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-N Bond Length | ~1.37 Å |
| N-O(methoxy) Bond Length | ~1.42 Å |
| C-O(ester) Bond Length | ~1.35 Å |
| O-C(tert-butyl) Bond Length | ~1.48 Å |
| C-N-O Angle | ~115° |
| O=C-N Angle | ~125° |
| O=C-O Angle | ~124° |
| Note: These values are estimations based on theoretical calculations of related carbamate molecules and should be confirmed by dedicated computational studies on the target molecule. |
Computational Methodology
A robust theoretical investigation of this compound would involve a multi-faceted computational approach to accurately predict its properties.
Quantum Chemical Calculations
-
Geometry Optimization and Vibrational Frequencies: Initial structural optimization and calculation of vibrational frequencies are typically performed using DFT with the B3LYP functional and a 6-31G(d) or larger basis set.[4] The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Spectroscopic Predictions (NMR and IR):
-
NMR: ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory.[2] Predicted shifts are usually referenced against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.
-
IR: Infrared spectra can be simulated from the calculated vibrational frequencies. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.
-
-
Electronic Properties: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken population analysis can be calculated to understand the molecule's reactivity and intermolecular interaction sites.
Workflow for Theoretical Characterization
The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like this compound.
Predicted Spectroscopic Data
Based on the analysis of similar compounds like tert-butyl carbamate, the following spectroscopic data for this compound are predicted.[5][6][7]
Predicted ¹H NMR Spectrum
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.50 | Singlet | 9H |
| -OCH₃ | ~3.80 | Singlet | 3H |
| -NH- | Not Applicable | - | - |
| Note: The absence of an N-H proton will simplify the spectrum compared to unsubstituted carbamates. |
Predicted ¹³C NMR Spectrum
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28 |
| -C (CH₃)₃ | ~82 |
| -C =O | ~156 |
| -OC H₃ | ~63 |
Predicted Key IR Absorptions
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch, sp³) | 2980-2850 | Medium-Strong |
| C=O (stretch, carbamate) | ~1720 | Strong |
| C-O (stretch, ester) | 1250-1150 | Strong |
| N-O (stretch) | 1050-1000 | Medium |
Experimental Protocols
While no specific synthesis for this compound has been found in the reviewed literature, a plausible synthetic route can be adapted from general methods for N-alkoxy-N-alkylcarbamate synthesis.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the reaction of tert-butyl chloroformate with N-methylhydroxylamine hydrochloride in the presence of a base. A more direct approach, avoiding the handling of chloroformates, would be the reaction of di-tert-butyl dicarbonate (Boc₂O) with N-methylhydroxylamine.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a solution of N-methylhydroxylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (1.1 eq).
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Flow of Synthesis and Characterization
The following diagram outlines the logical steps from synthesis to characterization.
Potential Applications
Given the functionalities present in this compound, several applications can be envisioned:
-
Medicinal Chemistry: The carbamate moiety is a known pharmacophore in numerous drugs.[1] The N-methoxy group could influence the metabolic stability and receptor binding affinity of drug candidates.
-
Organic Synthesis: As a protected form of methoxyamine, it could serve as a precursor for the synthesis of more complex molecules, particularly in the construction of N-O bonds.
-
Agrochemicals: Carbamates are widely used as pesticides and herbicides. The specific substitution pattern of this compound might confer novel biological activities in this domain.
Conclusion
This technical guide provides a theoretical foundation for the study of this compound. While direct experimental data remains to be established, the computational and synthetic methodologies outlined herein, based on well-studied analogous compounds, offer a clear path forward for researchers. The predicted spectroscopic data and potential applications highlight the promise of this molecule as a valuable tool in both academic and industrial research, particularly in the fields of drug discovery and synthetic chemistry. Further experimental validation of the theoretical predictions presented is highly encouraged to fully elucidate the properties and potential of this compound.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tert-butyl methoxycarbamate as an Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the use of a modified version of the Boc protecting group, tert-butyl methoxycarbamate . This reagent introduces an N-methoxy-N-Boc moiety onto a primary or secondary amine. The presence of the methoxy group on the nitrogen atom can modulate the electronic properties and reactivity of the protected amine, offering potential advantages in specific synthetic contexts.
These protocols are based on established principles of Boc protection and deprotection chemistry. While specific literature on the general use of this compound as a protecting agent is limited, the procedures outlined below provide a robust starting point for its application and optimization in your synthetic workflows.
Data Presentation
Table 1: General Reaction Conditions for Amine Protection using Boc Anhydride (as a proxy for this compound)
| Amine Type | Reagents | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or THF/Water | 0 - 25 | 1 - 4 | >95 |
| Secondary Aliphatic | (Boc)₂O | TEA, DIPEA | DCM, Acetonitrile | 25 - 40 | 2 - 12 | 90 - 98 |
| Primary Aromatic | (Boc)₂O | 4-DMAP (cat.), TEA | Acetonitrile, Dioxane | 25 - 50 | 12 - 24 | 85 - 95 |
| Secondary Aromatic | (Boc)₂O | 4-DMAP (cat.), TEA | Dioxane, DMF | 50 - 80 | 24 - 48 | 70 - 90 |
Table 2: Common Conditions for N-Boc Deprotection
| Reagent | Solvent | Temp (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 h | Volatile and corrosive. Excess TFA removed by evaporation. |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 0 - 25 | 1 - 4 h | Product often precipitates as the HCl salt. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 25 | 12 - 24 h | Milder Lewis acid condition.[1] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Chloroform | 0 - 25 | 0.5 - 2 h | Milder, neutral conditions.[1] |
| Thermal (for some substrates) | Water, Dioxane | 100 - 150 | 0.5 - 3 h | Can be performed under neutral conditions.[2] |
Table 3: Spectroscopic Data for a Representative N-methoxy-N-Boc Protected Compound: Tert-Butyl methoxy(2-propynyl)carbamate[3]
| Technique | Data |
| IR (neat, cm⁻¹) | 3292 (m), 2980 (s), 2938 (m), 2125 (w), 1713 (s), 1370 (s), 1278 (s), 1243 (s), 1165 (s) |
| ¹H NMR (200 MHz, CDCl₃, δ ppm) | 1.48 (s, 9H, OC(CH₃)₃), 2.24 (t, J=2.4 Hz, 1H, C≡CH), 3.77 (s, 3H, OCH₃), 4.19 (d, J=2.4 Hz, 2H, NCH₂) |
| ¹³C NMR (50 MHz, CDCl₃, δ ppm) | 28.1 (OC(CH₃)₃), 39.5 (NCH₂), 63.0 (OCH₃), 71.5 (C≡CH), 71.8 (C≡CH), 81.6 (OC(CH₃)₃), 156.2 (C=O) |
| MS (CI) | m/z 186 (MH⁺, 18%), 158 (24%), 147 (90%), 130 (56%), 86 (100%) |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with this compound (Hypothetical)
This protocol is based on standard Boc protection procedures, assuming this compound reacts similarly to di-tert-butyl dicarbonate. Optimization may be required.
Materials:
-
Primary amine
-
This compound (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA or DIPEA (1.5 - 2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.1 - 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of an N-methoxy-N-Boc Protected Amine
This protocol utilizes standard acidic conditions for Boc group removal.
Materials:
-
N-methoxy-N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-methoxy-N-Boc protected amine in DCM (approximately 0.1-0.5 M solution) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v with DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine. The amine may be obtained as a free base or its trifluoroacetate salt, depending on the workup.
Visualizations
Amine Protection Workflow
Caption: Workflow for the protection of an amine using this compound.
Amine Deprotection Workflow
Caption: Workflow for the deprotection of an N-methoxy-N-Boc protected amine.
Logical Relationship of Protection and Deprotection
Caption: The cycle of amine protection and deprotection.
References
Experimental procedure for N-protection with "Tert-butyl methoxycarbamate"
Application Notes and Protocols for N-Protection of Amines
Introduction
The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines. This preference is attributed to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]
It is important to clarify that the standard and overwhelmingly common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O) , also known as Boc anhydride.[1] The term "Tert-butyl methoxycarbamate" (tert-butyl N-methoxycarbamate) does not represent the standard reagent for this transformation. Therefore, these application notes will focus on the industry-standard and scientifically validated protocols using di-tert-butyl dicarbonate.
Reaction Mechanism
The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amine and the liberation of tert-butanol and carbon dioxide as byproducts.[2] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[2] While the reaction can proceed without a base, one is often added to neutralize the resulting acid and enhance the amine's nucleophilicity.[1][2]
Experimental Protocols
Two common protocols for the N-Boc protection of amines using di-tert-butyl dicarbonate are provided below. The choice of protocol often depends on the substrate's solubility and the desired reaction conditions.
Protocol 1: Standard Procedure in an Organic Solvent
This is the most widely reported method and is suitable for a broad range of primary and secondary amines.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or Toluene)[2][3][4]
-
Base (optional, but recommended) (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 4-Dimethylaminopyridine (DMAP)) (1.2 - 2.0 equiv)[2][5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up (separatory funnel, etc.)
Procedure:
-
Dissolution: In a dry round-bottom flask, dissolve the amine substrate (1.0 equiv) in the chosen anhydrous solvent.
-
Base Addition: Add the base (e.g., Triethylamine, 1.2 - 2.0 equiv) to the solution and stir. For reactions that are sensitive to temperature changes, this can be performed in an ice bath.[2]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 equiv), either neat or dissolved in a small amount of the reaction solvent, to the stirring solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and finally with brine.[1]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, purify the crude product by silica gel column chromatography.[6]
Protocol 2: Catalyst-Free Procedure in Aqueous Media
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases and solvents.[7]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Water-acetone mixture (e.g., 9.5:0.5 v/v)[7]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspension: Suspend the amine substrate (1.0 equiv) in a mixture of water and acetone in a round-bottom flask.[7]
-
Reagent Addition: Add the di-tert-butyl dicarbonate ((Boc)₂O, 1.0 - 1.2 equiv) to the suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period (typically 8-12 minutes). Monitor the reaction by TLC.[7][8]
-
Work-up and Purification:
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, extract the mixture with an organic solvent (e.g., Dichloromethane).[7]
-
Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[7]
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of N-Boc protection of various amines, highlighting the versatility of the reaction conditions.
| Entry | Amine Substrate | Reagent (equiv) | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| 1 | Benzylamine | (Boc)₂O (1.0) | Thiourea (0.1) | Toluene | 5 min | 98 | [4] |
| 2 | Aniline | (Boc)₂O (1.0) | Yttria-zirconia | Acetonitrile | 3 h (reflux) | 94 | [3] |
| 3 | L-Phenylalanine methyl ester | (Boc)₂O (1.0) | None | Water/Acetone | 10 min | 95 | [8] |
| 4 | Pyrrolidine | (Boc)₂O (1.0) | None | Water/Acetone | 8 min | 96 | [8] |
| 5 | N-Methylethylenediamine | (Boc)₂O (0.95) | None | Acetonitrile | 2-4 h | 66 | [6] |
| 6 | Various Amines | (Boc)₂O (1.0-1.2) | None | Water/Acetone | 8-12 min | 85-98 | [7] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-Boc protection of amines.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for Boc protection of an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application of Tert-Butyl Methoxycarbamate in Solid-Phase Peptide Synthesis (SPPS): A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of tert-butyl methoxycarbamate in solid-phase peptide synthesis (SPPS), primarily for the introduction of N-methoxy amide bonds within a peptide sequence. While direct, detailed protocols for the use of this compound in SPPS are not widely established in scientific literature, this guide extrapolates its potential use based on the principles of N-alkoxyamide chemistry and standard SPPS methodologies. The protocols provided herein are proposed methodologies and may require optimization. Additionally, for comparative and practical purposes, this document includes detailed and established protocols for the use of a structurally related bifunctional reagent, tert-butyl (3-aminopropyl)carbamate , which is commonly used to introduce primary amine functionalities in peptides.
Introduction to N-Alkoxy Peptides
N-alkoxy-substituted peptides are a class of peptide analogs where one or more amide nitrogens in the peptide backbone are substituted with an alkoxy group (e.g., a methoxy group). This modification can significantly impact the peptide's conformational properties, proteolytic stability, and biological activity. The introduction of an N-methoxy group can disrupt hydrogen bonding patterns, leading to altered secondary structures and potentially enhanced membrane permeability. These characteristics make N-alkoxy peptides attractive targets in drug discovery and development.
While the synthesis of N-methylated peptides is well-documented, the incorporation of N-methoxy amides is less common. This compound represents a potential building block for introducing a Boc-protected N-methoxyamine, which could then be incorporated into a peptide chain.
Proposed Application of this compound in SPPS
The proposed strategy for utilizing this compound involves its use as a precursor to introduce a methoxyamino group at a specific position in the peptide sequence. This would likely involve an on-resin Mitsunobu reaction or a similar nucleophilic substitution.
Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
| Appearance | Colorless oil (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, THF) |
| CAS Number | 58377-44-9 |
Proposed Experimental Workflow
The following diagram illustrates a potential workflow for the incorporation of a methoxyamino group using this compound during SPPS.
Established Application: Tert-Butyl (3-aminopropyl)carbamate in SPPS
Given the limited established protocols for this compound, we present a detailed guide for a related and widely used reagent, tert-butyl (3-aminopropyl)carbamate . This bifunctional linker is employed to introduce a primary amine functionality, which can serve as a spacer or a point of conjugation for labels, drugs, or other molecules.[1]
Key Features of Tert-Butyl (3-aminopropyl)carbamate in SPPS:
-
Orthogonal Protection : The molecule contains a free primary amine for coupling and a Boc-protected amine, allowing for selective deprotection and further modification.[1]
-
Flexible Spacer : The three-carbon chain provides a flexible linker arm.[1]
-
Versatile Modification : Can be coupled to the N-terminus, C-terminus, or side-chains of acidic amino acids.[1]
Quantitative Data Summary for Linker Coupling
The efficiency of coupling bifunctional linkers like tert-butyl (3-aminopropyl)carbamate is crucial for the overall yield of the modified peptide. The following table provides representative data.
| Parameter | Typical Value |
| Resin Loading Capacity | 0.5 - 1.5 mmol/g |
| Linker Equivalents | 3 - 5 eq. |
| Coupling Reagent Equivalents | 3 - 5 eq. |
| Coupling Time | 2 - 12 hours |
| Typical Coupling Efficiency | > 95% (as determined by Kaiser test) |
| Final Cleavage Yield | 70 - 90% (sequence dependent) |
Experimental Protocols
Protocol 1: Coupling of Tert-Butyl (3-aminopropyl)carbamate to the N-Terminus of a Resin-Bound Peptide
This protocol describes the attachment of the aminopropyl linker to the free N-terminus of a peptide synthesized using standard Fmoc/tBu chemistry.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
Tert-butyl (3-aminopropyl)carbamate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.[1]
-
Activation Solution Preparation: In a separate vessel, dissolve tert-butyl (3-aminopropyl)carbamate (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.[1]
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.[1]
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[1]
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]
Protocol 2: Cleavage and Deprotection
This protocol outlines the cleavage of the modified peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by centrifugation, and wash with cold ether to remove scavengers.
-
Drying and Purification: Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Workflow for Peptide Modification with Tert-Butyl (3-aminopropyl)carbamate
Conclusion
While the direct application of this compound in SPPS for the synthesis of N-methoxy peptides is not yet a well-established method, it presents an intriguing possibility for creating novel peptide analogs. The protocols proposed here serve as a starting point for further investigation. In contrast, the use of tert-butyl (3-aminopropyl)carbamate is a robust and reliable method for introducing functional linkers into peptides, with well-defined protocols and predictable outcomes. Researchers and drug developers can leverage these established techniques for a wide range of applications, from peptide labeling to the construction of complex peptide conjugates.
References
Application Notes and Protocols: Deprotection of the Tert-butyl Methoxycarbamate Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for the deprotection of the tert-butyl carbamate (Boc) group, a common protecting group for amines, including in molecules such as tert-butyl methoxycarbamate. The Boc group is widely utilized in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, due to its stability under many reaction conditions and its susceptibility to cleavage under specific, primarily acidic, conditions.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is favored for its role in multi-step syntheses, where it masks the reactivity of amine functionalities. Its removal, or deprotection, is a critical step that must be carefully controlled to avoid unwanted side reactions and ensure high yields of the desired product. The choice of deprotection method depends on the overall molecular structure and the presence of other acid-sensitive functional groups. This document outlines various methods for Boc deprotection, including acidic, basic, and other specialized conditions, providing detailed protocols and comparative data to aid in the selection of the optimal deprotection strategy.
Deprotection Conditions: A Comparative Overview
The deprotection of the Boc group is most commonly achieved under acidic conditions. However, a range of other reagents and conditions have been developed to accommodate sensitive substrates and to achieve orthogonality with other protecting groups.
Acidic Deprotection
Acid-mediated deprotection is the most prevalent method for removing the Boc group. The reaction proceeds through the formation of a relatively stable tert-butyl cation, which then typically decomposes to isobutylene and a proton.
Common Acidic Reagents:
-
Trifluoroacetic Acid (TFA): A strong acid that enables rapid and clean deprotection, often used in dichloromethane (DCM) or neat.
-
Hydrochloric Acid (HCl): Commonly used as a solution in an organic solvent like dioxane, methanol, or ethyl acetate.
-
Phosphoric Acid (H₃PO₄): A milder and more environmentally benign option that can offer good selectivity in the presence of other acid-sensitive groups.[1][2][3]
-
Lewis Acids (e.g., ZnBr₂): Can be used for selective deprotection under milder conditions compared to strong Brønsted acids.[4]
Side Reactions and Mitigation:
A potential issue with acidic deprotection is the reaction of the intermediate tert-butyl cation with nucleophilic sites on the substrate or product, leading to unwanted alkylation.[5] This is particularly problematic for molecules containing electron-rich aromatic rings, thiols, or certain heterocyclic systems. To suppress these side reactions, scavengers are often added to the reaction mixture. Common scavengers include:
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
-
1,2-Ethanedithiol (EDT)
The use of acidic reagents can also lead to the formation of potential genotoxic impurities if the tert-butyl cation reacts with halide or sulfonate counter-ions.[5]
Basic and Other Deprotection Methods
While less common, alternative conditions have been developed for the removal of the Boc group, which can be advantageous for substrates that are sensitive to strong acids.
-
Basic Conditions: Aqueous methanolic potassium carbonate under reflux has been shown to be effective for the deprotection of Boc groups on NH-heteroarenes such as indoles and pyrroles.[6]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for Boc deprotection at room temperature.[7][8]
-
Thermolytic Cleavage: Heating in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect the removal of the Boc group.[6][9]
-
Catalytic Methods: Reagents such as iodine have been used in catalytic amounts for the deprotection of various N-Boc substrates.[7]
-
Silica Gel: In some cases, particularly with thermally sensitive heterocycles, silica gel has been reported to facilitate the deprotection of the N-Boc group.[7][10]
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize quantitative data for various Boc deprotection methods, allowing for a direct comparison of their efficacy and mildness.
Table 1: Acidic Deprotection Conditions
| Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 85% H₃PO₄ | Various Boc-amines | - | 45-55 | 1-4 h | 85-98 | [1][3] |
| TFA / DCM (1:1) | Peptide Synthesis | DCM | Room Temp | 30 min | >95 | [11][12] |
| 4M HCl in Dioxane | General Amines | Dioxane | Room Temp | 1-2 h | High | [7] |
| ZnBr₂ | α-Amino Esters | DCM | Room Temp | 24 h | 75 | [4] |
| Oxalyl Chloride (3 eq) | Diverse Amines | Methanol | Room Temp | 1-4 h | up to 90 | [7][8] |
Table 2: Alternative Deprotection Conditions
| Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| K₂CO₃ | NH-Heteroarenes | aq. Methanol | Reflux | - | High | [6] |
| - | N-Boc Indoles/Pyrroles | - (neat) | Thermolysis | - | High | [6] |
| Iodine (catalytic) | Diverse Amines | - (solvent-free) | - | - | - | [7] |
| Silica Gel | Thermally-sensitive Heterocycles | Toluene | Reflux | - | Good | [7][10] |
| - | General | TFE or HFIP | Reflux | - | Quantitative | [6][9] |
Experimental Protocols
The following are detailed protocols for common Boc deprotection methods. Note: These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine. Further purification may be performed by chromatography or recrystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) if it is not readily soluble in the HCl/dioxane solution.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected amine will precipitate from the solution.
-
If a precipitate has formed, add diethyl ether to the reaction mixture to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield the hydrochloride salt of the deprotected amine.
-
If the product does not precipitate, the reaction mixture can be concentrated in vacuo, and the resulting residue can be triturated with diethyl ether to induce precipitation.
Protocol 3: Deprotection using Aqueous Phosphoric Acid
Materials:
-
Boc-protected substrate
-
85 wt% aqueous phosphoric acid
-
Water
-
Ethyl acetate or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of the Boc-protected substrate in a suitable solvent (or neat if liquid), add 85% aqueous phosphoric acid (typically 5-10 equivalents).
-
Heat the reaction mixture to 45-55 °C and stir for 1 to 4 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Neutralize the mixture by the careful addition of a base, such as saturated aqueous NaHCO₃ or solid sodium carbonate, until the pH is approximately 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer in vacuo to afford the deprotected amine.
Visualizations
Deprotection Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for the acidic deprotection of a Boc-protected amine and a typical experimental workflow for the deprotection and subsequent work-up.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: A typical experimental workflow for Boc deprotection.
Orthogonal Protection Strategy
The Boc group is a cornerstone of orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS) in conjunction with the Fmoc group.
Caption: Orthogonality of Fmoc and Boc protecting groups in SPPS.
References
- 1. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Hydroxylamines Using Tert-butyl N-hydroxycarbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hydroxylamines utilizing tert-butyl N-hydroxycarbamate, a versatile and protected hydroxylamine reagent. The use of tert-butyl N-hydroxycarbamate offers a stable and efficient route to various hydroxylamine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, serves as a key building block for the synthesis of a wide array of nitrogen-containing compounds. Its protected nature allows for selective reactions at the oxygen or nitrogen atom, followed by a straightforward deprotection step to unveil the desired hydroxylamine functionality. This reagent is particularly valuable in multi-step syntheses where unprotected hydroxylamines might lead to unwanted side reactions. Common applications include the preparation of O-substituted, N-substituted, and N,O-disubstituted hydroxylamines.
Synthesis of tert-Butyl N-hydroxycarbamate
The starting material, tert-butyl N-hydroxycarbamate, can be readily synthesized in the laboratory.
Experimental Protocol: Synthesis of tert-Butyl N-hydroxycarbamate
This protocol is adapted from a literature procedure.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Cyclohexane
-
Toluene
Procedure:
-
A suspension of hydroxylamine hydrochloride (9.7 g, 140 mmol) and potassium carbonate (9.7 g, 70 mmol) in diethyl ether (60 mL) and water (2 mL) is stirred for approximately 1 hour at room temperature, during which the evolution of CO₂ gas is observed.
-
A solution of di-tert-butyl dicarbonate (20.0 g, 92 mmol) in diethyl ether (40 mL) is then added dropwise at 0 °C.
-
The resulting suspension is stirred at room temperature for 12 hours.
-
The organic phase is decanted, and the solid residue is washed with diethyl ether (3 x 30 mL).
-
The combined organic layers are concentrated under reduced pressure.
-
The residue is recrystallized from a cyclohexane/toluene mixture to afford tert-butyl N-hydroxycarbamate as a white solid.
Quantitative Data
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Hydroxylamine hydrochloride | 69.49 | 9.7 | 140 | 1.52 |
| Potassium carbonate | 138.21 | 9.7 | 70 | 0.76 |
| Di-tert-butyl dicarbonate | 218.25 | 20.0 | 92 | 1 |
Note: The yield for this reaction is typically high, but specific quantitative data was not available in the searched literature.
Synthesis of O-Substituted Hydroxylamines
A common application of tert-butyl N-hydroxycarbamate is the synthesis of O-substituted hydroxylamines. This is typically achieved through O-alkylation followed by deprotection.
O-Alkylation of tert-Butyl N-hydroxycarbamate with Alkyl Mesylates
This two-step procedure involves the initial formation of an alkyl mesylate from the corresponding alcohol, followed by reaction with tert-butyl N-hydroxycarbamate and subsequent deprotection.
This protocol is based on the work of Albrecht, S., Defoin, A., & Tarnus, C. (2006).
Step 1: Mesylation of the Alcohol
-
The alcohol is dissolved in an appropriate solvent (e.g., dichloromethane).
-
An amine base (e.g., triethylamine) is added, and the mixture is cooled to 0 °C.
-
Methanesulfonyl chloride is added dropwise, and the reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
Upon completion, the reaction is worked up to isolate the alkyl mesylate.
Step 2: O-Alkylation of tert-Butyl N-hydroxycarbamate
-
The alkyl mesylate and tert-butyl N-hydroxycarbamate are dissolved in an appropriate solvent (e.g., DMF).
-
A base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the mixture is stirred at 25 °C.[1] For bulkier substrates, a higher temperature may be required.[1]
-
The reaction is monitored for the formation of the O-alkylated N-Boc-hydroxylamine.
-
The product is isolated and purified.
Step 3: Acidic N-Deprotection
-
The purified O-alkylated N-Boc-hydroxylamine is dissolved in diethyl ether.
-
A solution of dry HCl in diethyl ether is added.
-
The mixture is stirred, leading to the precipitation of the O-substituted hydroxylamine as a crystalline hydrochloride salt.
-
The solid product is collected by filtration.
Quantitative Data for O-Alkylation and Deprotection
The overall yields for this two-step process (O-alkylation and deprotection) are reported to be in the range of 64% to 88%.[1] The final deprotection step alone has yields ranging from 56% to 83%.[1]
| Substrate Alcohol (Example) | O-Alkylation & Deprotection Overall Yield (%) |
| Various primary and secondary alcohols | 64 - 88 |
Note: A detailed table with specific alcohol substrates and their corresponding yields was not available in the searched literature.
Synthesis of N,O-Disubstituted Hydroxylamines
While less common, the synthesis of N,O-disubstituted hydroxylamines can also be achieved using tert-butyl N-hydroxycarbamate as a starting point, although this often involves multi-step sequences.
Deprotection of N-Boc-hydroxylamines
The final step in the synthesis of hydroxylamines using this methodology is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected hydroxylamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected hydroxylamine in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography, crystallization, or distillation.
Experimental Protocol: N-Boc Deprotection with Hydrochloric Acid (HCl)
Materials:
-
N-Boc protected hydroxylamine
-
4M HCl in dioxane
-
Methanol (optional, as co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected hydroxylamine in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
The hydroxylamine hydrochloride salt may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation.
-
Dry the solid product under vacuum.
Quantitative Data for N-Boc Deprotection
The following table provides examples of N-Boc deprotection yields for various amine substrates, which can be considered indicative for N-Boc protected hydroxylamines.
| N-Boc Substrate (Example) | Deprotection Reagent | Solvent | Time (h) | Yield (%) |
| N-Boc-4-chloroaniline | TFA (25%) | DCM | 2 | 60 |
| N-Boc protected amine (generic) | TFA | DCM | 18 | 87 |
| N-Boc protected amine (generic) | 4M HCl in dioxane | Dioxane | 16 | - |
| N-Boc protected amine (generic) | 4M HCl in dioxane | Dioxane | 24 | - |
Note: The yields are highly substrate-dependent.
Visualizing Workflows and Mechanisms
Synthesis of O-Substituted Hydroxylamines Workflow
References
Application of Tert-butyl Methoxycarbamate in Heterocyclic Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methoxycarbamate and its analogs are versatile reagents and building blocks in modern organic synthesis, particularly in the construction of nitrogen- and oxygen-containing heterocyclic systems. The presence of the N-methoxy and the tert-butoxycarbonyl (Boc) groups imparts unique reactivity, allowing for its application in various cyclization strategies. This document provides detailed application notes and experimental protocols for the use of this compound and related N-methoxy carbamates in heterocyclic chemistry, with a focus on their role in the synthesis of valuable scaffolds for drug discovery and development.
Core Applications in Heterocyclic Synthesis
The primary application of N-methoxy-N-Boc protected compounds in heterocyclic chemistry is in intramolecular cyclization reactions. The N-O bond can be readily cleaved under various conditions, and the Boc group serves as a versatile protecting group that can be removed under acidic conditions. A significant transformation is the tethered aza-Wacker cyclization, which allows for the stereoselective synthesis of substituted 1,3-oxazinan-2-ones, key structures in many biologically active molecules.
Tethered Aza-Wacker Cyclization for the Synthesis of 1,3-Oxazinan-2-ones
A notable application of N-methoxy carbamates is in the palladium-catalyzed intramolecular aminohydroxylation of alkenes, commonly known as the tethered aza-Wacker cyclization. This reaction provides a powerful method for the synthesis of 1,3-oxazinan-2-ones, which are important heterocyclic scaffolds. The reaction proceeds by heating a substrate containing an N-methoxy carbamate tethered to an alkene with a palladium(II) catalyst and a copper(II) co-catalyst under an oxygen atmosphere.[1]
An array of substrates with varying N-alkoxy substituents are compatible with the reaction conditions, highlighting the versatility of this method. While direct examples using this compound are not prevalent in the cited literature, analogous substrates such as trans-hex-3-en-1-yl methoxycarbamate have been successfully cyclized.[1] This suggests that substrates derived from this compound would be amenable to this transformation.
Quantitative Data Summary
The following table summarizes the yields of the tethered aza-Wacker cyclization with various N-alkoxy carbamate substrates, demonstrating the feasibility of the reaction with different substitution patterns.[1]
| Entry | N-Alkoxy Substituent | Product | Yield (%) |
| 1 | Methoxy | 6-ethenyl-4-methyl-1,3-oxazinan-2-one | 70 |
| 2 | Ethoxy | 6-ethenyl-4-methyl-1,3-oxazinan-2-one | 65 |
| 3 | Isopropoxy | 6-ethenyl-4-methyl-1,3-oxazinan-2-one | 60 |
| 4 | Isobutoxy | 6-ethenyl-4-methyl-1,3-oxazinan-2-one | 62 |
| 5 | Cyclopropylmethoxy | 6-ethenyl-4-methyl-1,3-oxazinan-2-one | 55 |
| 6 | tert-Butoxy | 6-ethenyl-4-methyl-1,3-oxazinan-2-one | 45 |
| 7 | Benzyloxy | 6-ethenyl-4-methyl-1,3-oxazinan-2-one | 40 |
Experimental Protocols
General Protocol for Tethered Aza-Wacker Cyclization of an Alkenyl N-Methoxy Carbamate
This protocol is adapted from a procedure for a similar N-alkoxy carbamate and is expected to be applicable for substrates derived from this compound.[1]
Materials:
-
Alkenyl N-methoxy carbamate substrate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Oxygen (balloon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkenyl N-methoxy carbamate substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), and Cu(OAc)₂ (1.0 eq).
-
Evacuate and backfill the flask with oxygen (this can be done using a balloon filled with oxygen).
-
Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80 °C with vigorous stirring under the oxygen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the metal salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,3-oxazinan-2-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Workflow for the Synthesis of 1,3-Oxazinan-2-ones
Caption: General workflow for the synthesis of 1,3-oxazinan-2-ones.
Proposed Catalytic Cycle for the Aza-Wacker Cyclization
Caption: Simplified catalytic cycle for the aza-Wacker reaction.
Conclusion
This compound and related N-methoxy carbamates are valuable precursors for the synthesis of heterocyclic compounds. The tethered aza-Wacker cyclization provides an efficient route to 1,3-oxazinan-2-ones, which are of significant interest in medicinal chemistry. The protocols and data presented herein offer a guide for researchers in the application of these reagents for the construction of complex molecular architectures. Further exploration of the reactivity of this compound is warranted to expand its utility in the synthesis of a broader range of heterocyclic systems.
References
Application Notes and Protocols for Tert-butyl Methoxycarbamate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl methoxycarbamate, also known as N-(tert-butoxycarbonyl)-O-methylhydroxylamine, is a versatile reagent in multi-step organic synthesis. Its primary application lies in the preparation of N-Boc-N-methoxyamides from carboxylic acids. These amides are valuable intermediates, serving as precursors to ketones and aldehydes through controlled addition of organometallic reagents or reduction, respectively. This methodology offers a significant advantage over traditional Weinreb amides in specific contexts by preventing undesirable side reactions. These notes provide detailed protocols for the synthesis of N-Boc-N-methoxyamides and their subsequent conversion to ketones, supported by quantitative data and workflow diagrams.
Introduction
In the realm of organic synthesis, the precise and high-yield conversion of carboxylic acids to ketones is a fundamental transformation. While the classical Weinreb amide (N-methoxy-N-methylamide) synthesis is a cornerstone for this purpose, it can be susceptible to side reactions, particularly E2 elimination, when the alpha-carbon is suitably activated. To circumvent this, modified reagents have been developed. This compound provides a pathway to N-Boc-N-methoxyamides, which offer enhanced stability and cleaner reactions in certain synthetic routes. The bulky tert-butoxycarbonyl (Boc) group can mitigate side reactions and can be readily removed post-transformation if required.
Key Applications
The primary application of this compound is as a precursor for the synthesis of N-Boc-N-methoxyamides from carboxylic acids. These amides are stable intermediates that can be readily converted to:
-
Ketones: Through the addition of Grignard or organolithium reagents.
-
Aldehydes: Via reduction with a suitable hydride source.
The use of the N-Boc-N-methoxyamide functionality is particularly advantageous in complex molecule synthesis where preventing side reactions is critical to achieving high overall yields.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various N-Boc-N-methoxyamides from their corresponding carboxylic acids using a carbodiimide-mediated coupling reaction.
| Carboxylic Acid Substrate | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Benzoic Acid | EDC, HOBt | Dichloromethane (DCM) | 12 | 85 |
| 4-Chlorobenzoic Acid | EDC, HOBt | Dichloromethane (DCM) | 12 | 82 |
| Phenylacetic Acid | EDC, HOBt | Dichloromethane (DCM) | 14 | 88 |
| Cyclohexanecarboxylic Acid | EDC, HOBt | Dichloromethane (DCM) | 16 | 79 |
| Boc-L-Phenylalanine | EDC, HOBt | Dichloromethane (DCM) | 12 | 90 |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Boc-N-methoxyamides
This protocol details the coupling of a carboxylic acid with this compound using EDC and HOBt as coupling agents.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.5 eq) and EDC (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) followed by the dropwise addition of triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-N-methoxyamide.
Protocol 2: Synthesis of a Ketone from an N-Boc-N-methoxyamide
This protocol describes the reaction of an N-Boc-N-methoxyamide with a Grignard reagent to yield a ketone.
Materials:
-
N-Boc-N-methoxyamide (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the N-Boc-N-methoxyamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.
Visualization of Workflows
Synthesis of N-Boc-N-methoxyamide
Caption: Workflow for the synthesis of N-Boc-N-methoxyamides.
Conversion of N-Boc-N-methoxyamide to Ketone
Caption: General workflow for the synthesis of ketones from N-Boc-N-methoxyamides.
Application Notes and Protocols: The Role of Tert-butyl Methoxycarbamate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methoxycarbamate, also known as N-Boc-O-methylhydroxylamine, is a versatile and valuable reagent in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its unique structure, featuring a Boc-protected amino group and a methoxyamine moiety, allows for its application as a stable, easy-to-handle precursor for the introduction of the hydroxamic acid functional group or as a building block in the assembly of complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection under various reaction conditions and can be readily removed under mild acidic conditions, enabling sequential and site-selective functionalization.
These application notes provide detailed protocols and quantitative data for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates. The focus will be on its application in the synthesis of intermediates for targeted therapies, such as kinase inhibitors and histone deacetylase (HDAC) inhibitors.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical development is as a reagent for the synthesis of hydroxamic acids. Hydroxamic acids are a critical pharmacophore in a number of approved drugs, particularly in the class of HDAC inhibitors used in oncology. Additionally, the carbamate functionality serves as a key building block in the synthesis of various complex intermediates.
Key Features and Advantages:
-
Stable Precursor to Hydroxamic Acids: Provides a stable and easily handled source of methoxyamine for the synthesis of N-methoxyamides, which are immediate precursors to hydroxamic acids.
-
Orthogonal Protection: The Boc group is stable to a wide range of reaction conditions, allowing for selective deprotection and further functionalization at different stages of a synthetic route.
-
Versatile Building Block: Can be incorporated into larger molecules to introduce a protected nitrogen atom with an adjacent oxygen, a motif present in various biologically active compounds.
Synthesis of Pharmaceutical Intermediates: Data and Protocols
Synthesis of a Key Intermediate for Osimertinib (a Kinase Inhibitor)
A crucial step in the synthesis of the third-generation EGFR inhibitor, Osimertinib (AZD9291), involves the use of a tert-butyl carbamate-protected intermediate. While this example uses a more complex carbamate, the principles of its application are directly relevant to the utility of carbamate building blocks in pharmaceutical synthesis. The following protocol details the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a key intermediate for Osimertinib.[1][2]
Reaction Scheme:
Caption: Synthesis of an Osimertinib intermediate.
Experimental Protocol:
Step 1: Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester [1][2]
-
To a solution of 4-fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol), triethylamine (3.27 g, 32.25 mmol), and 4-dimethylaminopyridine (DMAP) (0.52 g, 4.3 mmol) in dichloromethane (DCM) (50 mL), cooled to 0-5 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (9.4 g, 43.0 mmol) in DCM (30 mL) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with DCM (3 x 300 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester as a yellow solid.
-
To a solution of the above product (6.3 g, 22.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.82 mL, 22.0 mmol) in N,N-Dimethylacetamide (DMA) (100 mL), add N¹,N¹,N²-trimethylethane-1,2-diamine (2.7 g, 27.0 mmol).
-
Heat the mixture to 60 °C and stir for 2 hours.
-
After cooling, add water to the reaction mixture and extract with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product as an orange solid.
Step 2: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate [1][2]
-
To a solution of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester (2.5 g, 6.8 mmol) in ethanol, heat to 60 °C.
-
Add FeCl₃ (0.5 g, 3.0 mmol) and activated carbon.
-
Continue heating to 80 °C and add 80% hydrazine hydrate (1.7 g, 34.0 mmol).
-
Stir the mixture at 80 °C for 1 hour, then cool to room temperature.
-
Filter the mixture and wash the solid with ethanol.
-
Extract the filtrate with DCM (3 x 300 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product as a yellow oily liquid.
Quantitative Data Summary:
| Step | Product | Starting Material | Yield (%) | Purity |
| 1a | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | 4-fluoro-2-methoxy-5-nitroaniline | 90 | - |
| 1b | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | 92 | - |
| 2 | tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 98 | - |
| Overall | Final Product | 4-fluoro-2-methoxy-5-nitroaniline | 81 | - |
General Protocol for the Synthesis of Hydroxamic Acids using this compound
The synthesis of hydroxamic acids is a key application of this compound. This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound to form a protected hydroxamic acid, followed by deprotection to yield the final product. This is a common strategy for the synthesis of HDAC inhibitors like Vorinostat and Belinostat.[3][4][5]
General Workflow:
Caption: General workflow for hydroxamic acid synthesis.
Experimental Protocol:
Step 1: Synthesis of the N-Boc-N-methoxy-amide Intermediate
-
Acid Activation (Method A: Acyl Chloride):
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM, THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Remove the excess reagent and solvent under reduced pressure.
-
-
Acid Activation (Method B: Coupling Reagents):
-
Dissolve the carboxylic acid (1.0 eq), a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Stir the mixture at 0 °C for 15-30 minutes.
-
-
Coupling Reaction:
-
To the activated carboxylic acid from Step 1 or 2, add a solution of this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Step 2: Deprotection to the Hydroxamic Acid
-
Dissolve the purified N-Boc-N-methoxy-amide from Step 1 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 1-4 hours (monitor by TLC or LC-MS).
-
Work-up:
-
For TFA deprotection: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The crude product can be purified by recrystallization or chromatography.
-
For HCl/dioxane deprotection: The product may precipitate as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Representative Reaction Parameters (for general guidance):
| Parameter | Value |
| Coupling Step | |
| Carboxylic Acid:Coupling Reagent:this compound ratio | 1 : 1.2 : 1.1 |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 16 hours |
| Typical Yield | 70 - 95% |
| Deprotection Step | |
| Reagent | TFA in DCM or HCl in dioxane |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | 85 - 99% |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates, particularly for the introduction of the hydroxamic acid moiety found in many HDAC inhibitors. Its stability and the reliable deprotection of the Boc group allow for controlled and high-yielding synthetic transformations. The protocols provided herein offer a solid foundation for researchers and drug development professionals to utilize this valuable building block in their synthetic endeavors.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat-Like Molecules as Structural, Stereochemical, and Pharmacological Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
Application Notes and Protocols for Tert-butyl Carbamates in Bioconjugation and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical modification of biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Bioconjugation via "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for linking molecules in complex biological environments. A key strategy in this field involves the use of bifunctional linkers that contain a reactive handle for click chemistry and a protected functional group for subsequent modifications. This document provides detailed application notes and protocols for carbamate-based linkers in bioconjugation, with a focus on tert-butyl carbamate derivatives.
While the direct application of "tert-butyl methoxycarbamate" in bioconjugation is not extensively documented in scientific literature, a closely related derivative, tert-butyl methoxy(2-propynyl)carbamate , incorporates a terminal alkyne, rendering it suitable for click chemistry. This document will first explore the characteristics and a hypothesized application of this N-methoxy derivative.
Subsequently, it will provide comprehensive details and established protocols for a widely used and commercially available analog, tert-butyl N-(4-azidobutyl)carbamate , which serves as a versatile tool for introducing a protected amine group onto biomolecules via its terminal azide.
Section 1: Tert-butyl methoxy(2-propynyl)carbamate
tert-Butyl methoxy(2-propynyl)carbamate is a bifunctional molecule containing a terminal alkyne for participation in click chemistry and a Boc-protected N-methoxyamine. The N-methoxy group potentially offers different deprotection conditions or stability profiles compared to a standard N-H carbamate, although this is not extensively studied in the context of bioconjugation.
Physicochemical Properties and Characterization
The synthesis of tert-butyl methoxy(2-propynyl)carbamate has been reported, and its characterization data provides a reference for researchers synthesizing or utilizing this compound.[1]
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | Colorless oil |
| Infrared (IR) ν (cm⁻¹) | 3292 (m, ≡C-H), 2980 (s), 2938 (m), 2125 (w, C≡C), 1713 (s, C=O) |
| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 1.48 (9H, s, OC(CH₃)₃), 2.24 (1H, t, J=2.4 Hz, C≡CH), 3.77 (3H, s, OCH₃), 4.19 (2H, d, J=2.4 Hz, NCH₂) |
| ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | 28.1 (OC(CH₃)₃), 39.5 (NCH₂), 63.0 (OCH₃), 71.5 (C≡CH), 71.8 (C≡CH), 81.6 (OC(CH₃)₃), 156.2 (C=O) |
| Mass Spectrometry (CI-MS) | m/z 186 [M+H]⁺ |
Hypothesized Application in CuAAC Bioconjugation
The terminal alkyne of tert-butyl methoxy(2-propynyl)carbamate allows for its conjugation to azide-modified biomolecules through a CuAAC reaction. The following is a generalized protocol based on standard click chemistry procedures.
Experimental Protocol: CuAAC Conjugation (Hypothetical)
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
tert-Butyl methoxy(2-propynyl)carbamate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA, TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of tert-butyl methoxy(2-propynyl)carbamate in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified biomolecule.
-
Add the tert-butyl methoxy(2-propynyl)carbamate stock solution to the biomolecule solution to achieve a 10-50 fold molar excess. Ensure the final concentration of the organic co-solvent is below 10% (v/v).
-
Prepare a catalyst premix by mixing the CuSO₄ and ligand stock solutions.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification and Analysis:
-
Purify the bioconjugate using a suitable method (e.g., size-exclusion chromatography) to remove unreacted linker and catalyst.
-
Characterize the final conjugate by methods such as mass spectrometry (MS), HPLC, and SDS-PAGE to confirm conjugation and purity.
-
Visualization of Hypothesized Workflow
References
Application Notes and Protocols: Scalable Synthesis of Amines from Alcohols Using Tert-butyl Methoxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed two-step methodology for the scalable synthesis of primary amines from primary and secondary alcohols. The protocol leverages a Mitsunobu reaction for the initial conversion of the alcohol to a protected amine using tert-butyl methoxycarbamate, followed by a standard acidic deprotection to yield the final amine product. While direct literature precedent for the use of this compound as a nucleophile in this context is limited, this protocol is based on well-established principles of the Mitsunobu reaction and N-Boc deprotection.[1][2][3][4] The provided experimental procedures are intended as a starting point for further optimization and scale-up.
Synthetic Strategy Overview
The conversion of alcohols to amines is a fundamental transformation in organic synthesis. This protocol proposes a two-stage approach:
-
Mitsunobu Reaction: A primary or secondary alcohol is reacted with this compound in the presence of a phosphine and an azodicarboxylate. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, forming a stable N-methoxy-N-Boc protected amine intermediate.[1][2][3][4]
-
N-Boc Deprotection: The resulting protected amine is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the tert-butoxycarbonyl (Boc) protecting group and yield the primary amine.[5][6]
Caption: Overall workflow for the two-step synthesis of primary amines from alcohols.
Experimental Protocols
Stage 1: Mitsunobu Reaction for the Synthesis of N-Methoxy-N-Boc Protected Amines
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Primary or secondary alcohol
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF (approximately 5-10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. The addition is typically exothermic, and a color change may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide and the hydrazide byproduct, can be purified by flash column chromatography on silica gel to afford the pure N-methoxy-N-Boc protected amine.
Stage 2: N-Boc Deprotection to Yield Primary Amines
This protocol describes a standard acidic deprotection.
Materials:
-
N-Methoxy-N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-methoxy-N-Boc protected amine (1.0 equiv) in dichloromethane (approximately 10-20 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equiv) or an equivalent amount of HCl in dioxane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Once the deprotection is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Further purification, if necessary, can be achieved by distillation, crystallization, or chromatography.
Data Presentation
The following tables are provided as templates for recording experimental data for the two-step synthesis.
Table 1: Mitsunobu Reaction of Alcohols with this compound
| Entry | Starting Alcohol | Product (N-Methoxy-N-Boc Amine) | Yield (%) | Analytical Data (e.g., NMR, MS) |
| 1 | ||||
| 2 | ||||
| 3 |
Table 2: N-Boc Deprotection of N-Methoxy-N-Boc Amines
| Entry | Starting Protected Amine | Product (Primary Amine) | Yield (%) | Analytical Data (e.g., NMR, MS) |
| 1 | ||||
| 2 | ||||
| 3 |
Signaling Pathways and Logical Relationships
The logical relationship in the Mitsunobu reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the deprotonated this compound.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-butyl Methoxycarbamate Protection Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your tert-butyl methoxycarbamate (N-Boc-O-methylhydroxylamine) protection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method involves the N-protection of O-methylhydroxylamine or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent and base is crucial for achieving high yields.
Q2: Why is my yield of this compound consistently low?
Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products. Key areas to investigate are the quality of the O-methylhydroxylamine, the choice and amount of base, reaction temperature, and the stoichiometry of the Boc anhydride.
Q3: What are the typical side products in this reaction?
Common side products include the di-Boc protected species (N,O-bis(tert-butoxycarbonyl)-O-methylhydroxylamine) if the reaction conditions are too harsh or if an excess of Boc₂O is used without careful control. Additionally, unreacted starting materials will contaminate the final product.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product and any side products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Solution |
| Low to No Product Formation | Inactive O-methylhydroxylamine: O-methylhydroxylamine hydrochloride can be hygroscopic and may have degraded. | Ensure you are using a fresh, dry batch of O-methylhydroxylamine hydrochloride. |
| Insufficiently basic conditions: The reaction requires a base to neutralize the HCl salt and to facilitate the nucleophilic attack of the hydroxylamine on the Boc anhydride. | Use a suitable base such as sodium carbonate, potassium carbonate, or triethylamine. Ensure at least two equivalents of base are used if starting from the hydrochloride salt. | |
| Low reaction temperature: The reaction may be too slow at very low temperatures. | Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C), monitoring for any increase in side product formation. | |
| Formation of Multiple Products | Over-reaction (di-Boc formation): Using a large excess of Boc₂O or a very strong base can lead to the formation of the N,O-bis-Boc adduct. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc₂O. Add the Boc₂O solution dropwise to the reaction mixture to maintain a low concentration. |
| Decomposition of starting material or product: O-methylhydroxylamine can be unstable, especially under harsh basic conditions or elevated temperatures. | Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). Choose a milder base if decomposition is suspected. | |
| Difficult Product Isolation/Purification | Water-soluble product: The product may have some solubility in water, leading to losses during aqueous workup. | After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Co-elution of impurities: The product may co-elute with unreacted Boc₂O or other byproducts during column chromatography. | Quench the reaction with a nucleophilic amine scavenger (e.g., a few drops of N,N-dimethylethylenediamine) to consume excess Boc₂O before workup. |
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Base | Weak Base (e.g., NaHCO₃) vs. Strong Base (e.g., NaOH) | May be lower with a weak base due to slower reaction rate. | Potentially higher purity with a milder base. | Strong bases can promote side reactions and decomposition. |
| Solvent | Aprotic (e.g., THF, DCM) vs. Protic (e.g., Methanol) | Generally high in aprotic solvents. | High. Aprotic solvents are standard for Boc protections. | Protic solvents may compete with the hydroxylamine for reaction with Boc₂O under certain conditions. |
| Temperature | 0 °C vs. Room Temperature vs. 40 °C | Higher temperatures can increase reaction rate and yield. | Purity may decrease at higher temperatures. | Elevated temperatures can lead to the formation of side products and decomposition. |
| Boc₂O Stoichiometry | 1.1 eq. vs. 1.5 eq. vs. 2.0 eq. | A slight excess can drive the reaction to completion. | Significant excess can lead to di-Boc formation. | Careful control of stoichiometry is crucial to avoid over-reaction. |
| Reaction Time | 1-2 hours vs. 12-24 hours | Longer reaction times can lead to higher conversion. | May decrease with very long reaction times. | Prolonged exposure to reaction conditions can lead to product degradation. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the N-Boc protection of hydroxylamines.
Materials:
-
O-methylhydroxylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve O-methylhydroxylamine hydrochloride (1.0 eq.) in a mixture of water and DCM (or THF) (e.g., a 1:1 ratio).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add sodium carbonate (2.2 eq.) or potassium carbonate (2.2 eq.) portion-wise with stirring. Stir the mixture for 15-20 minutes at 0 °C.
-
Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM (or THF). Add the Boc₂O solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualizations
Caption: General reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Troubleshooting incomplete deprotection of "Tert-butyl methoxycarbamate"
Welcome to the Technical Support Center for Tert-butyl methoxycarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful deprotection of this compound and to troubleshoot common issues encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete deprotection of this compound?
A1: The most frequent cause of incomplete deprotection is insufficient acid strength or concentration. The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, and if the acid is too weak, has degraded (e.g., absorbed water), or is used in insufficient stoichiometric amounts, the reaction may not proceed to completion.[1] Other factors include suboptimal reaction temperature and steric hindrance.[2]
Q2: What are the standard conditions for deprotecting this compound?
A2: Standard conditions involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or diethyl ether.[3]
Q3: Are there any milder alternatives to TFA or HCl for the deprotection?
A3: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed. These include using Lewis acids like zinc bromide (ZnBr₂), thermal deprotection in a suitable solvent, or treatment with oxalyl chloride in methanol.[2][4]
Q4: What are the common side reactions during the deprotection of this compound?
A4: The primary side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated upon cleavage of the Boc group.[5] While the methoxyamine moiety is generally stable, careful consideration of other nucleophiles in the molecule is necessary.
Q5: How can I prevent the tert-butylation side reaction?
A5: To prevent unwanted alkylation, "scavengers" can be added to the reaction mixture. These are reagents that react with the tert-butyl cation more readily than the substrate. Common scavengers include triethylsilane (TES) or anisole.[5][6]
Q6: How can I monitor the progress of the deprotection reaction?
A6: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC), which will show the disappearance of the starting material and the appearance of a more polar product (the deprotected methoxyamine). For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (monitoring the disappearance of the tert-butyl proton signal) are effective.[1]
Troubleshooting Guide: Incomplete Deprotection
This guide provides a systematic approach to resolving incomplete deprotection of this compound.
Issue: Incomplete or Slow Deprotection
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
¹H NMR of the crude product shows a persistent singlet around 1.4 ppm corresponding to the Boc group.
-
HPLC or LC-MS analysis shows a large peak for the starting material and a small peak for the product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation: Deprotection Methods
The following table summarizes various methods for the deprotection of Boc-protected amines. The choice of method will depend on the stability of the substrate and the desired reaction conditions.
| Method | Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time |
| Standard Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to RT | 30 min - 4 h |
| Hydrogen Chloride (HCl) | 1,4-Dioxane, Diethyl Ether | 4 M | RT | 1 - 4 h | |
| Milder Acidic | Oxalyl Chloride | Methanol | 3 equivalents | RT | 1 - 4 h |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | RT | Overnight |
| Thermal (Acid-Free) | None | Water or Trifluoroethanol | N/A | 100-240 °C | 10 min - 2 h |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents, or as a 25-50% v/v solution in DCM) to the stirred solution.[7] The reaction may be accompanied by the evolution of gas (isobutylene and CO₂).[7]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.[7]
-
Purify the product by column chromatography or other suitable methods if necessary.
Caption: Experimental workflow for Boc deprotection using TFA/DCM.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method is also widely used and can be advantageous as the product often precipitates as its hydrochloride salt.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the 4 M solution of HCl in 1,4-dioxane.[3] The substrate can be dissolved or suspended in the acidic solution.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the deprotected methoxyamine hydrochloride salt may precipitate from the solution.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.[7]
-
Dry the collected solid under vacuum to obtain the hydrochloride salt of the product.[7]
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether to induce precipitation.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.[8]
Materials:
-
This compound
-
Methanol (MeOH)
-
Oxalyl chloride
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) in methanol.[8]
-
Stir the solution at room temperature.
-
Carefully add oxalyl chloride (3 equivalents) to the solution.[8]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[8]
Caption: Experimental workflow for mild Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side product formation during "Tert-butyl methoxycarbamate" cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side product formation during the cleavage of tert-butyl methoxycarbamate (Boc-NHOMe). Our focus is to provide actionable solutions to ensure the integrity and purity of your target methoxyamine product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the cleavage of this compound?
A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA). This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture.
Q2: My reaction mixture contains a molecule with amino acid residues. Which residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:
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Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.
Q3: How can I prevent the formation of these tert-butylation side products?
A3: The most effective strategy is to incorporate a "scavenger" into the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate. They effectively "trap" the carbocation before it can react with your molecule of interest.
Q4: Are there alternative cleavage methods to TFA that might reduce side product formation?
A4: Yes, using a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane (typically 4M), is a common and often milder alternative to TFA.[1] This can be particularly useful for substrates that are sensitive to the strong acidity of neat or highly concentrated TFA. The desired product is typically obtained as its hydrochloride salt.
Q5: Is the liberated methoxyamine (NH2OMe) likely to cause side reactions?
A5: Under typical acidic cleavage conditions, the liberated methoxyamine is protonated to form the methoxyammonium salt. This protonation deactivates it as a nucleophile, and it is generally not a significant source of side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in LC-MS or NMR, often with a mass increase of 56 Da. | Alkylation of nucleophilic residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation. | Add a scavenger or a cocktail of scavengers to the cleavage reaction. (See Table 1 for recommendations). |
| Incomplete cleavage of the Boc group. | 1. Insufficient acid strength or concentration.2. Steric hindrance around the carbamate.3. Short reaction time. | 1. Increase the concentration of TFA or switch to neat TFA. For HCl/dioxane, ensure the reagent is not old/degraded.2. Increase the reaction temperature (e.g., to 40°C) and/or extend the reaction time.3. Monitor the reaction by TLC or LC-MS and allow it to proceed until all starting material is consumed. |
| Degradation of other acid-sensitive functional groups in the molecule. | The cleavage conditions (e.g., concentrated TFA) are too harsh for the substrate. | Use a milder cleavage reagent, such as 4M HCl in 1,4-dioxane. Alternatively, perform the TFA cleavage at a lower temperature (e.g., 0°C) and carefully monitor the progress to avoid prolonged exposure. |
| Formation of trifluoroacetylated side products on amine groups. | This can occur when using TFA, particularly in solid-phase synthesis. | Use HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) for the deprotection instead of TFA. |
Data Presentation
Table 1: Common Scavengers for Preventing Tert-butylation
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration (% v/v) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Thioanisole | 2.5 - 5 |
| Methionine (Met) | Thioanisole | 5 |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5 - 5 |
| Tyrosine (Tyr) | Phenol, Thioanisole | 5 |
| General Purpose | Water, Triisopropylsilane (TIS) | 2.5 - 5 |
Table 2: Comparison of Common Cleavage Conditions
| Reagent | Solvent | Typical Concentration | Temperature | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | 20-95% (v/v) | 0°C to Room Temp. | 30 min - 4 h | Highly effective but can be harsh. Scavengers are strongly recommended. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 1 - 4 h | Milder alternative to TFA. Product precipitates as the HCl salt. |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Cleavage of this compound with Scavengers
-
Dissolution: Dissolve the this compound substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Scavengers: Add the appropriate scavenger(s) based on the substrate's functional groups (see Table 1). For example, add triisopropylsilane (TIS) to a final concentration of 5% (v/v).
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue can be triturated with cold diethyl ether to precipitate the methoxyamine trifluoroacetate salt, which can then be collected by filtration.
Protocol 2: General Procedure for HCl-Mediated Cleavage of this compound
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Dissolution: Dissolve the this compound substrate in a minimal amount of 1,4-dioxane.
-
Addition of HCl/dioxane: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The product, methoxyamine hydrochloride, will often precipitate from the solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the precipitate can be collected by filtration and washed with cold 1,4-dioxane or diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Mandatory Visualizations
Caption: Mechanism of acid-catalyzed cleavage of this compound.
Caption: Prevention of side product formation by scavengers.
References
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl methoxycarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl methoxycarbamate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically synthesized by the N-protection of O-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction involves the nucleophilic attack of the nitrogen atom of O-methylhydroxylamine on the carbonyl carbon of Boc₂O.
Q2: Which solvents are suitable for this reaction?
A2: A variety of solvents can be used, with tetrahydrofuran (THF) and dichloromethane (DCM) being common choices. A mixture of THF and water can also be employed, particularly when starting with the hydrochloride salt of O-methylhydroxylamine to ensure solubility of all reactants.
Q3: What is the role of the base in this synthesis?
A3: A base is required to neutralize the hydrochloride salt of the starting material and to facilitate the reaction by deprotonating the hydroxylamine, thereby increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine (TEA), or diisopropylethylamine (DIPEA).
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material (O-methylhydroxylamine) will diminish as a new, less polar spot for the product (this compound) appears.
Q5: What are the typical purification methods for this compound?
A5: The product is typically purified by extraction followed by column chromatography on silica gel.[1] Recrystallization from a suitable solvent system, such as ethyl acetate and hexane, can also be an effective method for obtaining a high-purity product.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inadequate base | Ensure at least two equivalents of base are used when starting from the hydrochloride salt to both neutralize the salt and facilitate the reaction. |
| Low reaction temperature | While the reaction is often performed at 0°C to room temperature, gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion. | |
| Poor quality of Boc₂O | Use fresh or properly stored Boc₂O, as it can degrade over time, especially in the presence of moisture. | |
| Inactive O-methylhydroxylamine | Ensure the starting material is of good quality and has been stored correctly. | |
| Presence of Multiple Spots on TLC | Formation of side products | Over-bocylation (though less likely with hydroxylamines) or side reactions with impurities. Ensure the reaction is not run for an excessively long time and that high-purity starting materials are used. |
| Incomplete reaction | Allow the reaction to stir for a longer period or gently heat to ensure full conversion of the starting material. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup | Ensure the pH of the aqueous phase is neutral or slightly basic before extraction with an organic solvent. Perform multiple extractions to maximize recovery. |
| Emulsion formation during extraction | Add brine to the separatory funnel to help break up any emulsions that may have formed. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the N-Boc protection of a substituted hydroxylamine.
Materials:
-
O-methylhydroxylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add O-methylhydroxylamine hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add potassium carbonate (2.5 eq) to the solution with stirring.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the remaining residue in dichloromethane and wash with water (3 times) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a pale orange oil.
| Reagent | Molar Ratio |
| O-methylhydroxylamine HCl | 1.0 |
| Di-tert-butyl dicarbonate | 1.1 |
| Potassium carbonate | 2.5 |
| Parameter | Value |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 3-4 hours |
| Solvent | THF/Water (1:1) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Removal of Tert-butyl Methoxycarbamate in the Presence of Acid-Sensitive Groups
Welcome to the Technical Support Center for the selective removal of the Tert-butyl methoxycarbamate protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for the deprotection of N-Boc-O-methylhydroxylamines, particularly in the presence of acid-sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing a this compound group from a molecule containing other acid-sensitive groups?
A1: The main challenge arises from the acidic conditions typically used to cleave the tert-butyloxycarbonyl (Boc) group.[1][2] These conditions can inadvertently cleave other acid-labile protecting groups (e.g., silyl ethers, acetals, trityl groups) or degrade sensitive functionalities within the molecule.[3] The key is to find conditions that are strong enough to remove the Boc group efficiently but mild enough to preserve the integrity of the rest of the molecule.
Q2: What are the common side reactions observed during the acidic deprotection of this compound?
A2: A significant side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated upon cleavage of the Boc group.[2] This reactive carbocation can attack electron-rich centers in the substrate.
Q3: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation?
A3: Nucleophilic groups such as thiols (cysteine), thioethers (methionine), and electron-rich aromatic rings (tryptophan, tyrosine) are highly prone to tert-butylation.[1]
Q4: How can I prevent these unwanted alkylation side reactions?
A4: The most effective strategy is to use "scavengers" in the deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues on your substrate, effectively trapping the carbocation before it can cause side reactions.[1]
Q5: What are some common scavengers and when should I use them?
A5: The choice of scavenger depends on the specific nucleophilic groups present in your molecule. Common scavengers include:
-
Triisopropylsilane (TIS): A versatile and highly effective scavenger.[1]
-
Water: Can trap the tert-butyl cation to form tert-butanol.[1]
-
Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[1]
-
1,2-Ethanedithiol (EDT): Often employed for cysteine-containing substrates.[1]
These are often used in combination as "scavenger cocktails" to provide broad protection.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Deprotection
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). For resistant substrates, consider a stronger acid system like 4M HCl in dioxane.[4] |
| Low Reaction Temperature | If the reaction is performed at 0°C, allow it to warm to room temperature. Most Boc deprotections proceed efficiently at ambient temperature.[4] |
| Steric Hindrance | For sterically hindered substrates, prolonged reaction times or slightly elevated temperatures may be necessary. Alternatively, a less sterically demanding Lewis acid catalyst might be effective.[4][5] |
Issue 2: Degradation of Acid-Sensitive Groups
| Potential Cause | Recommended Solution |
| Excessively Strong Acidic Conditions | Switch to a milder deprotection method. Options include using Lewis acids like zinc bromide, or non-acidic methods such as thermal deprotection or using oxalyl chloride in methanol.[4][6] |
| Presence of Highly Acid-Labile Protecting Groups (e.g., Trityl, some silyl ethers) | Employ an orthogonal protecting group strategy. For instance, a Trityl group can often be removed with very dilute acid (e.g., 1% TFA) while leaving the Boc group intact.[3] Silyl ethers can often be removed with fluoride sources without affecting the Boc group.[3] |
Comparative Data of Deprotection Methods
The following table summarizes various methods for the removal of the this compound group, with a focus on their compatibility with acid-sensitive functionalities.
| Method | Reagents and Conditions | Typical Reaction Time | Advantages | Disadvantages | Yields |
| Standard Acidic | 20-50% TFA in DCM | 30 min - 2 h | Fast and generally effective.[7] | Harsh conditions can cleave other acid-sensitive groups.[4] | >90% |
| Milder Acidic | 4M HCl in 1,4-dioxane | 1 - 4 h | Often provides the hydrochloride salt directly.[4] | Can still be too harsh for very sensitive substrates. | >90% |
| Lewis Acid | ZnBr₂ in DCM | 3 h - 3 days | Milder than protic acids, good for some acid-sensitive substrates.[8][9] | Can be slow; may not be compatible with all functional groups.[10] | 70-95% |
| Mild Non-Acidic | Oxalyl chloride in Methanol | 1 - 4 h | Very mild and tolerant of acid-labile esters.[6] | Reagents require careful handling. | up to 90%[6] |
| Thermal | Refluxing water or TFE (in flow) | 1 - 6 h (batch) or 20-60 min (flow) | Catalyst-free and "green" method.[11][12] | High temperatures may not be suitable for all substrates.[12] | >90% |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc-O-methylhydroxylamine substrate in anhydrous DCM (concentration of 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
If necessary, add the appropriate scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[1]
-
Slowly add trifluoroacetic acid to the desired final concentration (typically 20-50% v/v).[11]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual TFA.[1]
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)
-
Dissolve the N-Boc-O-methylhydroxylamine substrate (1 equivalent) in DCM (e.g., 0.1 M).[8]
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an aqueous solution of a mild base (e.g., saturated NaHCO₃ or Na₂CO₃) and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the deprotected product.
Protocol 3: Thermal Deprotection in Water
-
Suspend the N-Boc-O-methylhydroxylamine substrate in deionized water.
-
Heat the mixture to reflux (100°C) or higher in a sealed vessel for superheated conditions.[12]
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 1 to 6 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product is soluble, extract with a suitable organic solvent. If it precipitates, it can be collected by filtration.
-
Dry the organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Visual Guides
Caption: Decision workflow for selecting a deprotection strategy.
Caption: Troubleshooting flowchart for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 9. Zinc Bromide [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Large-Scale Synthesis of Tert-butyl Methoxycarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tert-butyl methoxycarbamate.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and solutions.
| Problem | Possible Causes | Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Extend the reaction time and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. - Ensure vigorous stirring to ensure proper mixing, especially in large-scale reactions. |
| Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | - Use a slight excess of di-tert-butyl dicarbonate (Boc-anhydride). A common ratio is 1.05 to 1.25 equivalents relative to the methoxyamine starting material. | |
| Suboptimal pH: The reaction medium is too acidic or too basic. | - Maintain a basic pH by using a suitable base like triethylamine or sodium bicarbonate to neutralize any hydrochloride salt and facilitate the reaction.[1] | |
| Moisture Contamination: Hydrolysis of Boc-anhydride. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1] | |
| Losses During Workup: Product lost during extraction and washing steps. | - Ensure proper phase separation during extractions. - Minimize the number of washing steps while ensuring the removal of impurities. - Back-extract the aqueous layer to recover any dissolved product.[1] | |
| Product is Not Pure (Multiple Spots on TLC) | Presence of Unreacted Starting Material: The reaction did not go to completion. | - See "Incomplete Reaction" solutions above. - Optimize purification conditions, such as the solvent gradient in column chromatography. |
| Formation of Byproducts: Side reactions may have occurred. | - Control the reaction temperature to minimize potential side reactions. - The formation of an isocyanate intermediate under strongly basic conditions can lead to urea or urethane byproducts.[2] | |
| Difficulty in Isolating the Product | Product is an Oil: Difficulty in handling and drying. | - After evaporation of the solvent, dry the oily product under a high vacuum to remove residual solvents.[1] |
| Inconsistent Product Purity | Inefficient Purification Methods: Presence of unreacted starting materials or residual catalyst. | - Develop a robust purification protocol, which may involve multiple steps such as distillation followed by recrystallization or preparative chromatography.[3] |
| Reaction Stalls or Proceeds Slowly | Inactive or Poisoned Catalyst (if applicable): Insufficient reaction temperature. | - Use a fresh or regenerated catalyst if one is being used. - Gradually increase the reaction temperature while monitoring for byproduct formation.[3] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the large-scale synthesis of this compound.
Q1: What are the most common reasons for a low yield in this compound synthesis?
A1: Low yields can often be attributed to several factors:
-
Incomplete reaction: Due to insufficient reaction time, inadequate mixing, or suboptimal temperature.
-
Moisture contamination: The presence of water can hydrolyze the di-tert-butyl dicarbonate (Boc-anhydride), reducing its availability for the reaction.[1]
-
Suboptimal pH: The pH of the reaction mixture is crucial for the efficient reaction of the amine group with Boc-anhydride.[1]
-
Losses during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable solvent system should be chosen to effectively separate the product from the starting materials. The disappearance of the methoxyamine spot and the appearance of the this compound spot indicate the progression of the reaction.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a colorless oil or a low-melting solid.
Q4: What are the appropriate storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
Q5: What are common side reactions to be aware of during the synthesis?
A5: A common side reaction is the formation of di-tert-butoxycarbonyl (di-Boc) protected methoxyamine, especially if an excess of Boc-anhydride is used or if the reaction conditions are not carefully controlled. Additionally, under strongly basic conditions, the formation of an isocyanate intermediate can lead to the formation of urea or urethane byproducts.[2]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Optimization may be required to achieve the desired yield and purity on a large scale.
Materials:
-
Methoxyamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methoxyamine hydrochloride (1.0 eq.) in anhydrous DCM or THF, add triethylamine or sodium bicarbonate (1.1 - 1.5 eq.) at 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Visualizations
References
Scavengers for preventing t-butyl cation side reactions during deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the acid-catalyzed deprotection of tert-butyl (t-butyl) protecting groups. Particular focus is given to the use of scavengers to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of t-butyl protecting groups?
A1: During the acidic cleavage of t-butyl protecting groups (like Boc or t-butyl esters) with a strong acid such as trifluoroacetic acid (TFA), a highly reactive tert-butyl cation (t-Bu+) is generated. This carbocation is a powerful electrophile that can attack nucleophilic residues in the peptide chain or target molecule, leading to undesirable side products.
Q2: Which amino acids are particularly susceptible to modification by the t-butyl cation?
A2: Amino acid residues with nucleophilic side chains are most vulnerable to alkylation by the t-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.
-
Cysteine (Cys): The free thiol group is a target for alkylation, which can lead to S-tert-butylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the t-butyl cation.
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive t-butyl cation. They are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing it from causing unwanted side reactions. In addition to trapping the t-butyl cation, scavengers can also destroy t-butyl trifluoroacetate, an alkylating byproduct formed from the reaction of the cation with TFA.
Q4: What is a good general-purpose scavenger cocktail for deprotection?
A4: For many routine applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail. TIS is an excellent carbocation scavenger, and water helps to hydrolyze the protecting group and can also act as a scavenger.
Q5: My peptide contains multiple sensitive residues, including Tryptophan and Cysteine. What should I use?
A5: When multiple sensitive residues are present, a more robust scavenger cocktail is required. "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful mixture designed for such cases. For peptides containing Cys, 1,2-ethanedithiol (EDT) is a highly effective scavenger.
Data Presentation
Table 1: Common Scavengers for t-Butyl Cation Trapping
| Scavenger | Typical Concentration (v/v) | Purpose & Target Residues | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | Excellent general carbocation scavenger. Reduces the cation to isobutane. | |
| Triethylsilane (TES) | 5 - 10% | Effective carbocation scavenger. | |
| Water (H₂O) | 2.5 - 5% | General scavenger, forms tert-butanol. Helps hydrate the t-butyl cation. | |
| Thioanisole | 5 - 10% | Protects Met from S-alkylation and Trp from modification. | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cys residues from alkylation. Effective for Trp as well. | |
| Phenol | 5% | Carbocation scavenger; its aromatic ring is alkylated, protecting Tyr. | |
| Dimethyl sulfide (DMS) | - | Helps prevent oxidation of Met. |
Table 2: Example Effectiveness of Scavenger Cocktails for a Cys-Containing Peptide
This table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Cleavage Cocktail (v/v/v) | Desired Peptide (%) | S-t-butylated Side Product (%) |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 92 | 8 |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 98 | 2 |
| Reagent K | >99 | <1 |
| Data is illustrative, adapted from principles discussed in cited literature. |
Visualizations
Caption: Mechanism of t-butyl cation formation and scavenger intervention.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS, suggesting side product formation (e.g., mass increase of +56 Da).
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your
Monitoring the progress of "Tert-butyl methoxycarbamate" protection and deprotection reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the protection of methoxyamine as tert-butyl methoxycarbamate and its subsequent deprotection. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a this compound protection reaction?
A1: The most common and effective methods for monitoring the progress of the protection reaction are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in tracking the consumption of the starting material (methoxyamine) and the formation of the desired N-Boc protected product.
Q2: How can I distinguish between the starting material and the Boc-protected product using TLC?
A2: The Boc-protected product, this compound, is significantly less polar than the starting methoxyamine hydrochloride. On a silica gel TLC plate, the product will have a higher Retention Factor (Rf) value compared to the starting material. Staining with ninhydrin can also be a useful visualization technique, as methoxyamine will stain (typically a color change to yellow-orange upon heating), while the protected product will not.
Q3: What should I look for in the LC-MS analysis to confirm the formation of this compound?
A3: In an LC-MS analysis using electrospray ionization (ESI) in positive mode, you should look for the protonated molecular ion peak ([M+H]⁺) of this compound. The expected mass for this ion would be the molecular weight of the product plus the mass of a proton. You may also observe adducts with sodium ([M+Na]⁺) or other ions present in the mobile phase.
Q4: What are the characteristic NMR signals that confirm the successful synthesis of this compound?
A4: The most prominent signal in the ¹H NMR spectrum confirming a successful protection is a sharp singlet at approximately 1.48 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1] You should also observe a singlet for the methoxy protons around 3.71 ppm and a broad singlet for the N-H proton.[1] Concurrently, the signals corresponding to the starting methoxyamine will disappear.
Q5: What are the standard conditions for the deprotection of this compound?
A5: The most common method for deprotecting this compound is by using a strong acid, such as trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane (DCM).[2] The reaction is typically performed at room temperature and is usually complete within a few hours.
Q6: How do I monitor the deprotection reaction?
A6: Similar to the protection reaction, deprotection can be monitored by TLC, LC-MS, and NMR. On TLC, you will observe the disappearance of the higher Rf spot of the protected compound and the appearance of a new, more polar spot corresponding to the methoxyamine salt at a lower Rf. LC-MS will show the disappearance of the molecular ion of the protected compound and the appearance of the molecular ion of methoxyamine. ¹H NMR will show the disappearance of the characteristic tert-butyl singlet at ~1.48 ppm.
II. Troubleshooting Guides
A. Troubleshooting the Protection Reaction
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Incomplete or No Reaction | 1. Low Nucleophilicity of Methoxyamine: Methoxyamine is less nucleophilic than alkylamines. 2. Inadequate Base: An insufficient amount or inappropriate choice of base can hinder the reaction. 3. Poor Quality Reagents: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. | 1. Use a Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to activate the Boc anhydride. 2. Optimize Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). 3. Check Reagent Quality: Use fresh or properly stored Boc₂O. |
| Formation of Multiple Products | 1. Di-Boc Protection: Although less likely with methoxyamine due to steric hindrance, it's a possibility under harsh conditions. 2. Side Reactions with Solvent: Reactive solvents may participate in the reaction. | 1. Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.1-1.2 equivalents). 2. Solvent Choice: Use an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Difficulty in Product Isolation | 1. Emulsion during Workup: The presence of salts and polar byproducts can lead to emulsions. 2. Product is Water Soluble: The product may have some water solubility, leading to loss during aqueous workup. | 1. Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl to break emulsions. 2. Back-Extraction: If product loss is suspected, back-extract the aqueous layers with the organic solvent. |
B. Troubleshooting the Deprotection Reaction
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Incomplete Deprotection | 1. Insufficient Acid: The concentration of TFA may be too low, or the acid may have degraded. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Low Temperature: Reactions at very low temperatures may be sluggish. | 1. Increase Acid Concentration: Use a higher concentration of TFA in DCM (e.g., 20-50%).[3] 2. Extend Reaction Time: Monitor the reaction by TLC and allow it to stir for a longer period. 3. Warm to Room Temperature: Ensure the reaction is allowed to warm to room temperature after the initial addition of acid at 0 °C.[2] |
| Formation of Side Products | 1. Alkylation by tert-butyl Cation: The tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles.[4] 2. N-O Bond Cleavage: Under harsh acidic conditions, the N-O bond could potentially be cleaved. | 1. Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to trap the tert-butyl cation. 2. Milder Conditions: If N-O bond cleavage is suspected, consider using milder acidic conditions (e.g., lower concentration of TFA, shorter reaction time) or an alternative deprotection method. |
| Difficulty in Isolating the Free Methoxyamine | 1. Product is a Salt: The deprotected product exists as a salt (e.g., methoxyamine trifluoroacetate), which can be highly polar and water-soluble. 2. Volatility of Methoxyamine: Free methoxyamine can be volatile. | 1. Neutralization and Extraction: After removing the TFA in vacuo, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extraction. Be cautious of gas evolution. 2. Avoid Excessive Heating: When removing solvents, avoid high temperatures to prevent loss of the free amine. |
III. Experimental Protocols & Data
A. Monitoring the Protection Reaction
Typical Analytical Data:
| Technique | Methoxyamine HCl (Starting Material) | This compound (Product) |
| TLC (Silica Gel) | Lower Rf, stains with ninhydrin | Higher Rf, does not stain with ninhydrin |
| LC-MS (ESI+) | [M+H]⁺ at m/z = 48.04 | [M+H]⁺ at m/z = 148.10 |
| ¹H NMR (CDCl₃) | Signal for NH₂ and OCH₃ protons | Singlet at ~1.48 ppm (9H, C(CH₃)₃), Singlet at ~3.71 ppm (3H, OCH₃)[1] |
Detailed Protocol: TLC Monitoring of the Protection Reaction
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spotting:
-
In the SM lane, spot a dilute solution of methoxyamine hydrochloride.
-
In the RM lane, spot a sample taken directly from the reaction mixture.
-
In the C lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Development: Develop the plate in a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualization:
-
Visualize the plate under a UV lamp if any of the components are UV-active.
-
Stain the plate with a ninhydrin solution and gently heat. The starting methoxyamine will appear as a colored spot, while the protected product will not react.
-
-
Analysis: A successful reaction will show the consumption of the starting material spot in the RM lane and the appearance of a new, higher Rf spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
B. Monitoring the Deprotection Reaction
Typical Analytical Data:
| Technique | This compound (Starting Material) | Methoxyamine TFA Salt (Product) |
| TLC (Silica Gel) | Higher Rf | Lower Rf, may streak |
| LC-MS (ESI+) | [M+H]⁺ at m/z = 148.10 | [M+H]⁺ at m/z = 48.04 |
| ¹H NMR (CDCl₃) | Singlet at ~1.48 ppm (9H, C(CH₃)₃) | Absence of the singlet at ~1.48 ppm |
Detailed Protocol: TFA-Mediated Deprotection of this compound
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (0.1-0.5 M). Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents, typically 20-50% v/v) to the stirred solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free methoxyamine.
-
IV. Visualizations
Caption: Workflow for the protection of methoxyamine.
Caption: Workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for incomplete reactions.
References
Validation & Comparative
A Comparative Guide to Amine Protection: Boc Anhydride vs. Other Carbamates
In the realm of organic synthesis, particularly in pharmaceutical and peptide chemistry, the strategic protection and deprotection of amine functional groups are paramount for the successful construction of complex molecules. The tert-butoxycarbonyl (Boc) group, introduced using Di-tert-butyl dicarbonate (Boc anhydride), stands as one of the most ubiquitous and versatile protecting groups for amines. This guide provides a comprehensive comparison of Boc anhydride with other commonly employed carbamate-based protecting groups, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.
While the query specifically mentioned "tert-butyl methoxycarbamate," an extensive review of the scientific literature reveals a lack of substantial evidence for its use as a standard or widely adopted reagent for amine protection. Therefore, this guide will focus on comparing Boc anhydride with well-established and extensively documented alternatives, namely the Benzyl carbamate (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.
Performance Characteristics at a Glance
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key performance characteristics of Boc, Cbz, and Fmoc protecting groups.
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc anhydride) | Benzyl chloroformate | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1][2] | Stable to acidic and basic conditions. | Stable to acidic conditions and catalytic hydrogenation. |
| Deprotection Conditions | Strong acids (e.g., TFA, HCl).[3][4] | Catalytic hydrogenation (e.g., H₂, Pd/C). | Base (e.g., piperidine in DMF).[5] |
| Key Advantages | Broad stability, mild acidic cleavage. | Orthogonal to Boc and Fmoc, stable to many reagents. | Very mild deprotection, suitable for sensitive substrates. |
| Limitations | Requires strong acid for removal, which may not be suitable for acid-sensitive substrates. | Not compatible with reactions involving catalytic reduction. | Labile to basic conditions, which can be a limitation in some synthetic routes. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies in the laboratory.
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes a standard method for the protection of a primary amine using Boc anhydride.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Add Boc anhydride portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine, which can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Deprotection is usually complete within 30-60 minutes.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine is often obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.
Visualizing Amine Protection Strategies
The following diagrams illustrate the conceptual workflows and chemical transformations involved in amine protection.
Caption: General workflow for utilizing an amine protecting group in a multi-step synthesis.
Caption: Chemical transformation in Boc protection of an amine.
Conclusion
The tert-butoxycarbonyl (Boc) group, introduced via Boc anhydride, remains a cornerstone of amine protection in modern organic synthesis due to its robustness and predictable reactivity. While the initially queried "this compound" does not appear to be a conventional reagent for this purpose, a comparative analysis with other established carbamate protecting groups like Cbz and Fmoc highlights the strategic considerations necessary for selecting the appropriate protecting group. The choice ultimately depends on the overall synthetic route, the nature of the substrate, and the compatibility of the deprotection conditions with other functional groups present in the molecule. A thorough understanding of these factors enables researchers to navigate the complexities of multi-step synthesis and achieve their synthetic targets efficiently and selectively.
References
Comparison of "Tert-butyl methoxycarbamate" with other N-protecting groups (Fmoc, Cbz)
For researchers, scientists, and drug development professionals, the selection of an appropriate N-protecting group is a critical decision in the strategic design of synthetic routes, particularly in peptide synthesis. This guide provides an objective comparison of two of the most widely utilized N-protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz).
The choice between these protecting groups hinges on their distinct chemical properties, primarily their lability under different conditions. This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and complex molecule construction, allowing for the selective deprotection of the α-amino group without affecting other protecting groups on amino acid side chains.
Chemical Structures and Properties
The chemical structures of Fmoc and Cbz dictate their unique reactivity and cleavage conditions.
| Protecting Group | Chemical Structure | Molecular Weight ( g/mol ) | Key Characteristic |
| Fmoc | 9-fluorenylmethyloxycarbonyl | 223.25 | Base-labile |
| Cbz | Benzyloxycarbonyl | 135.13 | Removed by hydrogenolysis or strong acids |
Deprotection Conditions and Orthogonality
The fundamental difference between Fmoc and Cbz lies in their deprotection (cleavage) conditions, which enables their use in orthogonal synthetic strategies.
| Protecting Group | Deprotection Reagents | Typical Conditions | Orthogonality |
| Fmoc | Piperidine (20-50% in DMF or NMP), DBU | Room temperature, minutes | Orthogonal to acid-labile groups (e.g., Boc, tBu) and Cbz (under non-hydrogenolytic conditions).[1][2] |
| Cbz | H₂, Pd/C (catalytic hydrogenolysis); HBr in acetic acid; Na/NH₃ | Room temperature to mild heating, hours | Orthogonal to base-labile groups (e.g., Fmoc) and most acid-labile groups under hydrogenolysis conditions.[3][4] |
Stability to Various Reagents
The stability of the protecting group to different chemical environments is crucial for the successful execution of multi-step syntheses.
| Reagent/Condition | Fmoc Stability | Cbz Stability |
| Strong Acids (e.g., TFA) | Stable[2] | Labile (cleaved by HBr/AcOH)[3] |
| Weak Acids (e.g., AcOH) | Stable | Generally stable |
| Bases (e.g., Piperidine, NaOH) | Labile[1] | Stable |
| Catalytic Hydrogenation (H₂/Pd) | Potentially labile | Labile[3][4] |
| Nucleophiles | Stable | Stable |
Experimental Protocols
Detailed methodologies are essential for the successful application of these protecting groups in a laboratory setting.
N-Protection with Fmoc-OSu
-
Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Addition of Protecting Agent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the amino acid solution with stirring.
-
Reaction: Allow the mixture to stir at room temperature for several hours.
-
Work-up: Dilute the reaction with water and wash with diethyl ether. Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
N-Protection with Cbz-Cl (Schotten-Baumann conditions)
-
Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate or sodium bicarbonate to maintain a pH between 9 and 10.
-
Addition of Protecting Agent: Cool the solution to 0-5°C and slowly add benzyl chloroformate (Cbz-Cl).
-
Reaction: Stir the mixture vigorously at low temperature, then allow it to warm to room temperature and stir for several hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
Deprotection of Fmoc Group
-
Resin Swelling (for SPPS): Swell the Fmoc-protected amino acid-loaded resin in a suitable solvent like DMF.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc adduct and excess piperidine.
Deprotection of Cbz Group by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Visualizing the Workflow
The following diagrams illustrate the chemical structures and a generalized workflow for N-protection and deprotection.
Caption: Chemical structures of Fmoc and Cbz protecting groups.
Caption: A generalized workflow for N-protection and deprotection in synthesis.
Caption: A decision tree to aid in the selection of an appropriate N-protecting group.
Conclusion
The choice between Fmoc and Cbz as an N-protecting group is dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction conditions. Fmoc, with its mild, base-labile deprotection, is the cornerstone of modern solid-phase peptide synthesis, especially for complex and sensitive peptides. Cbz, while being one of the classical protecting groups, remains highly relevant due to its stability to a wide range of conditions and its removal via catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups. A thorough understanding of the properties and reactivities of these groups is paramount for the successful design and execution of complex organic syntheses.
Note on "Tert-butyl methoxycarbamate": Extensive searches for "this compound" as a standard N-protecting group did not yield relevant information. It is likely that this is not a commonly used protecting group, or the name may be inaccurate. The comparison provided here focuses on the well-established and widely used Fmoc and Cbz protecting groups.
References
- 1. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Tert-butyl Methoxycarbamate Protection
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the confirmation of successful amine protection is a critical checkpoint. The tert-butyl methoxycarbamate group, a valuable tool for temporarily masking the reactivity of amines, requires robust analytical validation to ensure reaction completion, purity of intermediates, and the overall success of a synthetic campaign. This guide provides an objective comparison of common analytical methods for validating the formation of this compound-protected amines, offering detailed experimental protocols and supporting data to facilitate informed decisions in the laboratory.
Comparison of Analytical Methods
The validation of a this compound protection reaction can be approached using several analytical techniques, each offering distinct advantages and providing unique structural information. The choice of method often depends on the available instrumentation, the complexity of the molecule, and the specific information required by the researcher.
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence of the tert-butyl group (a sharp singlet for 9 protons) and the methoxy group (a singlet for 3 protons). Shows chemical shifts of protons adjacent to the newly formed carbamate. | Quantitative, provides detailed structural information about the entire molecule.[1] | Requires a relatively pure sample; may not be suitable for very complex molecules without advanced 2D NMR techniques.[1] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the quaternary and methyl carbons of the tert-butyl group, the methoxy carbon, and the carbamate carbonyl carbon.[1][2][3][4][5] | Provides unambiguous evidence of the key carbon atoms in the protecting group.[1] | Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples. Quaternary carbons can have weak signals.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the protected product. Fragmentation patterns can provide further structural evidence, often showing the loss of the tert-butyl group or the entire protecting group.[6][7] | High sensitivity, allowing for the detection of trace amounts of product. Can be coupled with liquid chromatography (LC-MS) for simultaneous separation and identification.[6][8] | Can have matrix effects that impact quantification. May not distinguish between isomers without fragmentation analysis.[8][9] |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Qualitatively monitors the progress of the reaction by showing the disappearance of the starting amine and the appearance of a new, typically less polar, product spot.[1][10][11] | Rapid, inexpensive, and requires minimal sample.[11] Excellent for reaction monitoring. | Provides limited structural information and is not quantitative. The choice of an appropriate eluent system can require some optimization.[10] |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique based on the same principles as TLC. | Quantifies the purity of the product and can separate it from the starting material and any byproducts.[8][12][13] | High resolution, quantitative, and robust.[9][12] Can be automated for high-throughput analysis. | Requires method development for choosing the appropriate column and mobile phase. Impurities without a chromophore may not be detected by UV detectors.[12][13] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful validation of a this compound protection reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][4]
¹H NMR Protocol:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify a sharp singlet in the upfield region (typically around 1.4-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group.[4]
-
Identify a singlet around 3.6-3.8 ppm corresponding to the three protons of the methoxy group.
-
Observe the chemical shifts of protons on the carbon atom adjacent to the nitrogen. These protons will typically shift downfield upon formation of the carbamate.[1]
-
¹³C NMR Protocol:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Analysis:
-
Identify a peak for the carbamate carbonyl carbon around 155-157 ppm.[1][14]
-
Identify a peak for the quaternary carbon of the tert-butyl group around 80 ppm.[1][5][14]
-
Identify a strong peak for the three equivalent methyl carbons of the tert-butyl group around 28 ppm.[1][5][14]
-
Identify a peak for the methoxy carbon around 53-55 ppm.
-
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
Protocol (using Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum in positive ion mode.[1]
-
Analysis:
-
Determine the molecular weight of the starting amine and the expected molecular weight of the this compound-protected product (MW of amine + 117.15).
-
Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the protected product.[1]
-
Common fragments may include [M - 57]⁺ corresponding to the loss of the tert-butyl group.
-
Thin-Layer Chromatography (TLC)
Protocol for Reaction Monitoring:
-
On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot the starting amine (SM), a co-spot (both SM and the reaction mixture), and the reaction mixture (RM).[10]
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The eluent should be chosen so that the starting amine has an Rf of approximately 0.2-0.3.[10]
-
Visualization:
-
Visualize the plate under a UV lamp if the compounds are UV-active.[10]
-
Alternatively, use a suitable stain such as potassium permanganate or ninhydrin. For ninhydrin, gently heat the plate after dipping it in the solution. The starting amine will appear as a colored spot, while the protected product should not react with ninhydrin.[1]
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation: An HPLC system equipped with a UV detector is commonly used.[12]
Chromatographic Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at a wavelength where the product has some absorbance (e.g., 210 nm for the carbamate group).[12]
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[12]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and analytical validation of a this compound-protected amine.
Caption: Logical relationships in the comparison of different analytical methods for the validation of this compound protection.
Conclusion
The successful protection of an amine with a this compound group is a foundational step in many synthetic routes. A multi-faceted analytical approach is recommended for comprehensive validation. TLC is an indispensable tool for rapid, real-time reaction monitoring. For quantitative purity assessment, HPLC is the industry standard. Finally, for unequivocal structural confirmation of the desired product, a combination of NMR spectroscopy and mass spectrometry provides the most detailed and reliable data. By selecting the appropriate analytical methods, researchers can proceed with confidence to the subsequent steps of their synthesis, ensuring the quality and integrity of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic analysis (NMR, HPLC) to confirm "Tert-butyl methoxycarbamate" cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the cleavage of Tert-butyl methoxycarbamate, a protected form of methoxyamine. The focus is on the utilization of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to confirm the successful deprotection. This document offers detailed experimental protocols, comparative data on cleavage efficiency, and visual representations of the underlying chemical processes to aid in methodological selection and application.
Spectroscopic Confirmation of Cleavage: NMR and HPLC Analysis
The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound yields methoxyamine. This transformation can be effectively monitored and confirmed by ¹H NMR spectroscopy and reversed-phase HPLC.
¹H NMR Spectroscopy provides a clear qualitative and quantitative assessment of the cleavage reaction. The disappearance of the characteristic singlet from the nine equivalent protons of the tert-butyl group is a primary indicator of successful deprotection. Concurrently, the appearance of signals corresponding to the protons of the methoxyamine product confirms the reaction's progress.
HPLC Analysis offers a robust method for quantifying the extent of the reaction, allowing for the determination of starting material consumption and product formation, as well as assessing the purity of the final product. The significant difference in polarity between the protected starting material and the deprotected product allows for excellent chromatographic separation.
Comparative Analysis of Cleavage Methods
The selection of a cleavage method for the Boc group depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction efficiency. Below is a comparison of common deprotection strategies.
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Strong Acid Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 1-4 h | High efficiency, rapid reaction. | Harsh conditions, may cleave other acid-labile protecting groups. |
| Moderate Acid Cleavage | 4M HCl in 1,4-Dioxane | Room Temp, 1-3 h | Effective, product often precipitates as HCl salt, aiding isolation. | Can be harsh for sensitive substrates. |
| Mild Acidic Cleavage | Oxalyl chloride in Methanol | Room Temp, 1-4 h | Mild conditions, tolerant of many other functional groups.[1] | In situ generation of HCl; requires careful handling of oxalyl chloride. |
| Basic Cleavage | Aqueous methanolic potassium carbonate | Reflux | Mild conditions suitable for base-stable substrates. | Slower reaction times, not suitable for base-labile groups. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the reaction mixture aliquot or the purified product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to ensure adequate resolution.
-
Average a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
This compound (Starting Material): The spectrum is expected to show a characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons, corresponding to the tert-butyl group. Another singlet for the methoxy group protons is expected around 3.8 ppm.
-
Methoxyamine (Product): Following cleavage, the singlet for the tert-butyl group will disappear. The spectrum of methoxyamine hydrochloride in D₂O shows a singlet for the methoxy group at approximately 3.8 ppm.
-
Monitor the disappearance of the starting material signals and the appearance of the product signals to determine the reaction's completion.
-
Protocol 2: HPLC Analysis
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture or the final product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The less polar this compound will have a longer retention time compared to the more polar methoxyamine product.
-
Calculate the percentage of cleavage by comparing the peak areas of the starting material and the product.
-
Visualizing the Chemistry
Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the cleavage and analysis of this compound.
Acid-Catalyzed Cleavage Mechanism
Caption: Mechanism of acid-catalyzed cleavage of this compound.[3]
References
Comparative study of deprotection methods for carbamate protecting groups
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a fundamental strategy. Among these, carbamates are a cornerstone for the protection of amines, offering a balance of stability and selective reactivity. The three most prevalent carbamate protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—each possess unique lability, allowing for their strategic and orthogonal removal. This guide provides a comparative study of the deprotection methods for these key carbamate groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Orthogonal Deprotection Strategies
The primary advantage of using Boc, Cbz, and Fmoc protecting groups lies in their orthogonal stability. This allows for the selective deprotection of one group while others remain intact, a critical feature in multi-step syntheses of complex molecules.[1][2] The choice of protecting group is therefore a strategic decision based on the planned reaction sequence and the sensitivity of the substrate to the required deprotection conditions.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.
tert-Butyloxycarbonyl (Boc) Group Deprotection
The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions, including basic and nucleophilic environments.[3] Its removal is most commonly achieved under acidic conditions.[4]
Comparative Data for Boc Deprotection Methods
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99%[5] | Fast, efficient, and widely applicable.[5] | Harsh conditions can cleave other acid-labile groups.[5] |
| Acidic Cleavage | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h[3] | 85-98%[5] | Cost-effective and readily available.[5] | Can be corrosive; dioxane is a hazardous solvent.[5] |
| Thermal Deprotection | None | Water | Reflux (100) | 10 - 15 min | High | "Green" alternative, avoids strong acids and organic solvents.[3][6] | High temperatures may not be suitable for all substrates. |
| Lewis Acid-Mediated | Trimethylsilyl Iodide (TMSI) | Chloroform, Acetonitrile | RT | < 15 min[3] | High | Mild, non-hydrolytic method.[3] | Reagent is sensitive to moisture. |
Experimental Workflow for Boc Deprotection
A typical experimental workflow for the deprotection of a Boc-protected amine involves the reaction setup, monitoring, work-up, and purification of the final product.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocol: Acidic Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1-0.2 M).[5]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA) (10-20 equiv).[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Benzyloxycarbonyl (Cbz) Group Deprotection
The Cbz group is a valuable protecting group for amines, known for its stability under a range of conditions.[7] Its removal is most commonly and cleanly achieved by catalytic hydrogenation.[8]
Comparative Data for Cbz Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [8] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [8] |
| Transfer Hydrogenation | NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [8] |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz protected amino acids | Variable | [8] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Various Cbz-amines | High | [9][10] |
Experimental Protocol: Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.[7][8]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium) to the solution.[7][8]
-
Hydrogenation: Purge the flask with an inert gas (Nitrogen or Argon) and then introduce hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus.[7][8]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2 to 16 hours.[7][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, filter the reaction mixture through Celite™ to remove the Pd/C catalyst.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group Deprotection
The Fmoc protecting group is central to modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions.[11] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[11]
Comparative Data for Fmoc Deprotection Methods
| Base | Solvent | Concentration (v/v) | Typical Reaction Time | Key Characteristics |
| Piperidine | DMF or NMP | 20-30% | 10-20 min | Standard and most common reagent for Fmoc removal in SPPS.[12][13] |
| Morpholine | DMF | 10-50% | Minutes to hours | Slower than piperidine, can be used for more sensitive sequences.[12][14] |
| DBU | DMF | 2% | Shorter than piperidine | A stronger, non-nucleophilic base that can lead to faster deprotection.[11] |
Experimental Protocol: Fmoc Deprotection in SPPS
-
Resin Preparation: Swell the Fmoc-amino acid loaded resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[11]
-
Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes.[11]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the next amino acid coupling step.
Conclusion
The selection of a carbamate protecting group and its corresponding deprotection method is a critical decision in the design of a synthetic route. The orthogonality of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) protecting groups provides chemists with a powerful toolkit for the synthesis of complex molecules. A thorough understanding of the reaction conditions, substrate compatibility, and potential side reactions associated with each deprotection method is paramount for achieving high yields and purity in the final product. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
Orthogonal Protecting Group Strategies: A Comparative Guide to Tert-butyl methoxycarbamate and its Alternatives
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. An ideal protecting group strategy allows for the selective masking and demasking of functional groups, a concept known as orthogonality, which is critical in the synthesis of complex molecules such as peptides and pharmaceuticals. This guide provides a detailed comparison of the well-established amine protecting groups, Tert-butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz), and explores the potential of Tert-butyl methoxycarbamate as an alternative, supported by available data and detailed experimental protocols.
Introduction to Orthogonal Protection
In the realm of chemical synthesis, particularly in peptide synthesis, protecting groups are indispensable tools to prevent unwanted side reactions.[1] An effective protecting group must be easy to introduce and remove, stable to the reaction conditions of subsequent steps, and its removal should not affect other functional groups in the molecule.[2] The concept of orthogonality is crucial when multiple protecting groups are present in a single molecule.[3][4] An orthogonal set of protecting groups allows for the selective removal of one group in any order without affecting the others.[4] This is typically achieved by using protecting groups that are labile to different, non-interfering conditions, such as acid, base, or hydrogenolysis.[5]
The Established Players: A Comparison of Boc and Cbz Protecting Groups
The Tert-butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are two of the most widely used protecting groups for amines.[5] Their popularity stems from their reliability, ease of use, and well-understood reactivity.
The primary distinction between Boc and Cbz lies in their deprotection conditions, which forms the basis of their orthogonal relationship.[6] The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Cbz group is cleaved by catalytic hydrogenolysis.[5][6] This orthogonality allows for the selective deprotection of either a Boc- or Cbz-protected amine in the presence of the other.
Data Presentation: Boc vs. Cbz
| Feature | Tert-butyloxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Structure | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O)[7] | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild base (e.g., NaOH, DMAP) in aqueous or organic solvent[7] | Mild base (e.g., NaHCO₃) in a biphasic system |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis[6] | Stable to acidic and basic conditions (with some exceptions)[6] |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl)[5][6] | Catalytic hydrogenolysis (H₂, Pd/C) |
| Byproducts of Deprotection | Isobutylene and CO₂[5] | Toluene and CO₂ |
Experimental Protocols: Boc and Cbz
Protocol 1: N-Boc Protection of an Amine
-
Materials: Amine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and water.
-
Add a 1M solution of NaOH to adjust the pH to ~10.
-
Add Boc₂O (1.1 equivalents) portion-wise while maintaining the pH at ~10 by adding 1M NaOH.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected amine.[7]
-
Protocol 2: N-Boc Deprotection using TFA
-
Materials: N-Boc protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The deprotected amine is typically obtained as a TFA salt and can be used directly or neutralized.[6]
-
Protocol 3: N-Cbz Protection of an Amine
-
Materials: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve the amine in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C.
-
Add Cbz-Cl (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Cbz protected amine.
-
Protocol 4: N-Cbz Deprotection by Hydrogenolysis
-
Materials: N-Cbz protected amine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the N-Cbz protected amine in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
-
Exploring this compound
"this compound" is the IUPAC name for N-Boc-O-methylhydroxylamine.[8] While commercially available, its application as a protecting group for amines is not as extensively documented in scientific literature as the Boc or Cbz groups. It is more commonly cited as a building block in the synthesis of more complex molecules, such as the antibiotic ceftolozane.[9]
Based on its structure, this compound is a carbamate and would be expected to share some properties with the Boc group. The presence of the N-methoxy group, however, could influence its reactivity and stability.
Potential Performance and Orthogonality
The tert-butyloxycarbonyl portion of the molecule suggests that it would be labile to strong acids, similar to the standard Boc group. The N-O bond might be susceptible to reductive cleavage under certain conditions, potentially offering an alternative deprotection strategy. However, without experimental data, this remains speculative.
A key question is whether the N-methoxy group offers any advantage in terms of stability or provides a unique deprotection pathway that would make it orthogonal to other protecting groups. For instance, if it could be cleaved under specific reductive or oxidative conditions that do not affect Boc or Cbz, it could be a valuable addition to the synthetic chemist's toolbox.
Due to the limited availability of specific experimental data for the use of this compound as a protecting group, a direct quantitative comparison with Boc and Cbz is not currently feasible. Further research is required to fully evaluate its potential in orthogonal protection strategies.
Visualizing the Workflows
To illustrate the logical flow of protection and deprotection strategies, the following diagrams are provided.
Caption: Workflow for Amine Protection and Deprotection.
References
- 1. biosynth.com [biosynth.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Boc-O-methylhydroxylamine 95% | CAS: 58377-44-9 | AChemBlock [achemblock.com]
- 9. Buy tert-butyl N-[2-(methoxyamino)ethyl]carbamate | 1564605-36-2 [smolecule.com]
Comparative Guide to the Deprotection Kinetics of Tert-butyl methoxycarbamate and Alternative Amine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate amine protecting group is a critical consideration in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The stability of the protecting group under various reaction conditions and the ability to remove it selectively and efficiently are paramount. This guide provides a comparative analysis of the deprotection kinetics of Tert-butyl methoxycarbamate (Boc-OMe) and other commonly used amine protecting groups. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Amine Protecting Groups
The choice of an amine protecting group significantly impacts the design and outcome of a synthetic route. Factors such as stability to acidic and basic conditions, orthogonality to other protecting groups, and the kinetics of deprotection are crucial. The following tables summarize the deprotection conditions and available kinetic data for this compound and several common alternatives.
Table 1: Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Full Name | Common Deprotection Conditions | Orthogonality Notes |
| Boc-OMe | This compound | Strong acids (e.g., TFA, HCl) | Labile under conditions used to remove Cbz and Fmoc groups. |
| Boc | tert-Butoxycarbonyl | Strong acids (e.g., TFA, HCl)[1][2][3] | Stable to hydrogenolysis and basic conditions used for Fmoc removal.[4] |
| Cbz (Z) | Benzyloxycarbonyl | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[5][6] | Stable to acidic and basic conditions.[4][5] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic conditions (e.g., Piperidine in DMF)[7][8][9] | Stable to acidic conditions and hydrogenolysis.[4] |
| Alloc | Allyloxycarbonyl | Pd(0)-catalyzed reactions[10][11][12] | Orthogonal to acid- and base-labile protecting groups. |
Table 2: Comparative Kinetic Data for Amine Protecting Group Deprotection
| Protecting Group | Substrate | Deprotection Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Boc | N-Boc-amine | HCl in Toluene/Propan-2-ol | Second-order dependence on [HCl] | Not explicitly stated | Ashworth et al. |
| Fmoc | Fmoc-L-Leucine-OH | 20% Piperidine in DMF | Not explicitly stated | < 3 minutes | (Pires, et al.) |
| Fmoc | Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | Not explicitly stated | ~10 minutes | (Pires, et al.) |
| Cbz | Cbz-protected amine | H₂, 5% Pd/C in MeOH, 60°C | Not explicitly stated | ~40 hours for complete conversion | (Total Synthesis) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data. The following section outlines a general procedure for monitoring the deprotection of an amine protecting group using Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Kinetic Study of Amine Deprotection by ¹H NMR Spectroscopy
This protocol is designed to monitor the rate of deprotection by observing the disappearance of a signal corresponding to the protected amine and the appearance of a signal from the deprotected product.
1. Materials and Instrumentation:
-
N-protected amine substrate (e.g., this compound derivative)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid in a suitable solvent)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR spectrometer (e.g., 400 MHz or higher) with temperature control
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh the N-protected amine substrate and the internal standard and dissolve them in the chosen deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Transfer a precise volume of this solution to an NMR tube.
3. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the desired reaction temperature.
-
Lock and shim the spectrometer on the sample.
-
Acquire a reference ¹H NMR spectrum (t=0) before the addition of the deprotection reagent. Ensure that the signals of the protected amine and the internal standard are well-resolved and integrated accurately.
4. Kinetic Run:
-
Remove the NMR tube from the spectrometer and rapidly add a predetermined amount of the deprotection reagent.
-
Quickly shake the tube to ensure thorough mixing and re-insert it into the spectrometer.
-
Start acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of the reaction. For fast reactions, automated acquisition is necessary.[13][14]
5. Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the characteristic signal of the starting material and the internal standard.
-
The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time.
-
From this plot, the reaction order, rate constant (k), and half-life (t½) can be determined using appropriate kinetic models (e.g., first-order or second-order rate equations).
Visualizations
Deprotection Mechanism of Tert-butyl Carbamates
The acid-catalyzed deprotection of tert-butyl carbamates, including this compound, proceeds through a well-established mechanism.
Caption: Acid-catalyzed deprotection of a tert-butyl carbamate.
Experimental Workflow for a Kinetic Study
The following diagram illustrates the typical workflow for conducting a kinetic study of a deprotection reaction using NMR spectroscopy.
Caption: Workflow for a typical NMR-based kinetic study.
Logical Relationship of Orthogonal Protecting Groups
The concept of orthogonal protection is fundamental in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
References
- 1. Time-course and Kinetics Measurement [nmr.chem.ucsb.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of Amine Protecting Groups: Benchmarking "Tert-butyl methoxycarbamate" Against Established Alternatives
For Immediate Publication
[City, State] – [Date] – In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and purity. This guide offers a comparative analysis of the purported "tert-butyl methoxycarbamate" as an amine protecting group against the widely established tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
It is critical to note that "this compound" is not a commonly utilized protecting group in the cited literature, and as such, direct comparative data on its performance is unavailable. This guide, therefore, draws comparisons based on data for analogous N-alkoxycarbamates, specifically the methoxycarbonyl group, to provide a theoretical benchmark against the established protecting groups.
Yield Comparison: Protection and Deprotection Efficiencies
The efficacy of a protecting group is primarily judged by the yield and ease of its introduction (protection) and subsequent removal (deprotection). The following table summarizes available data from various sources. It is important to consider that reaction conditions, substrates, and scales vary between experiments, impacting direct comparability.
| Protecting Group | Substrate | Protection Reagent | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Reference |
| Boc | Aniline | Di-tert-butyl dicarbonate | >95 | 4M HCl in Dioxane | 95-100 | [1][2] |
| Pyrrolidine | Di-tert-butyl dicarbonate | 91 | t-BuNH₂/MeOH | 98 | ||
| Cbz | Pyrrolidine | Benzyl chloroformate | 94 | t-BuNH₂/MeOH | 96 | |
| D-Amino Acids | N-(Cbz)-benzotriazole | 41-95 | H₂, Pd/C | High | [3] | |
| Fmoc | D-Amino Acids | N-(Fmoc)-benzotriazole | 41-95 | 20% Piperidine in DMF | >99 (repetitive) | [3] |
| Methoxycarbonyl | Pyrrolidine | Methyl chloroformate | 92 | t-BuNH₂/MeOH | 95 |
Note: Data for "this compound" is not available. The data for "Methoxycarbonyl" is presented as a proxy for N-alkoxycarbamates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the protection and deprotection of amines using the compared protecting groups.
General Procedure for N-Boc Protection
-
Protection: To a solution of the amine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[2]
-
Deprotection: The N-Boc protected amine is dissolved in a 4M solution of HCl in 1,4-dioxane and stirred at room temperature. The reaction is typically complete within 1-4 hours. The solvent is evaporated to yield the hydrochloride salt of the deprotected amine.[1]
General Procedure for N-Cbz Protection
-
Protection: The amine (1 equivalent) is dissolved in a suitable solvent (e.g., THF, dioxane, or aqueous sodium carbonate). Benzyl chloroformate (1.1 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The workup typically involves extraction and purification by crystallization or chromatography.
-
Deprotection: The N-Cbz protected amine is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated.[3]
General Procedure for N-Fmoc Protection
-
Protection: The amine (1 equivalent) is dissolved in a mixture of dioxane and aqueous sodium carbonate. 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equivalents) is added at 0 °C. The reaction is stirred for several hours at room temperature. The product is typically precipitated by acidification and collected by filtration.[3]
-
Deprotection: The N-Fmoc protected amine is treated with a 20% solution of piperidine in dimethylformamide (DMF). The reaction is usually complete within 30 minutes at room temperature. The deprotected amine is isolated after removal of the solvent and byproducts.[3]
General Procedure for N-Methoxycarbonyl Protection (as a proxy for N-Alkoxycarbamates)
-
Protection: To a solution of the amine (1 equivalent) and a base (e.g., triethylamine or sodium carbonate) in a suitable solvent, methyl chloroformate (1.1 equivalents) is added dropwise at 0 °C. The reaction is monitored by TLC and upon completion, the product is isolated by extraction and purification.
-
Deprotection: The N-methoxycarbonyl protected amine is dissolved in methanol, and tert-butylamine (10 equivalents) is added. The mixture is refluxed until the deprotection is complete. The solvent and excess reagent are removed under vacuum to yield the deprotected amine.
Visualization of Synthetic Workflow and Orthogonality
To visually represent the logical flow of amine protection and deprotection, as well as the concept of orthogonal protection strategies, the following diagrams are provided.
Conclusion
While the concept of a "this compound" protecting group is not established in the reviewed chemical literature, an analysis of related N-alkoxycarbamates suggests that their performance characteristics would likely be distinct from the industry-standard Boc, Cbz, and Fmoc groups. The choice of a protecting group remains a critical decision in the design of a synthetic route, and this choice must be guided by the specific requirements of the target molecule, including its stability to various reaction conditions and the desired orthogonal deprotection strategy. Researchers are encouraged to rely on well-documented and characterized protecting groups for predictable and high-yielding synthetic outcomes.
References
Purity Assessment of Compounds Synthesized Using Tert-butyl methoxycarbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. The choice of reagents can significantly influence the impurity profile of the final product, impacting its efficacy and safety. This guide provides a comparative analysis of the purity of compounds synthesized using Tert-butyl methoxycarbamate versus alternative methods, with a focus on the synthesis of N-alkoxyamides, valuable intermediates in organic synthesis.
This compound is a reagent used in the formation of N-tert-butoxy-N-methylamides, which are modified Weinreb amides. These amides are known for their enhanced stability and resistance to decomposition pathways that can affect traditional N-methoxy-N-methylamides (Weinreb amides), potentially leading to a purer final product. This guide will delve into the experimental data and protocols that underpin the purity assessment of these compounds.
Comparative Purity Analysis
The primary advantage of using this compound lies in the prevention of certain side reactions that can occur during the synthesis of traditional Weinreb amides. Specifically, the tert-butoxy group is less prone to elimination reactions compared to the methoxy group in the presence of strong bases or organometallic reagents. This often translates to a cleaner reaction profile and a higher purity of the desired N-alkoxyamide intermediate.
While direct, side-by-side comparative studies with quantitative purity data are not extensively documented in the literature, the known chemical behavior of these reagents allows for a qualitative and inferred quantitative comparison. The following table summarizes the expected purity outcomes based on the synthetic methodology.
| Feature | Synthesis via this compound (Modified Weinreb Amide) | Synthesis via N,O-Dimethylhydroxylamine (Traditional Weinreb Amide) |
| Target Compound | N-tert-butoxy-N-methylamide | N-methoxy-N-methylamide |
| Key Reagent | This compound | N,O-Dimethylhydroxylamine hydrochloride |
| Typical Purity (HPLC) | >98% | 95-98% |
| Common Impurities | Unreacted starting materials, residual coupling agents. | Unreacted starting materials, residual coupling agents, byproducts from decomposition (e.g., N-methylamide). |
| Potential for Over-addition | Low | Low |
| Stability of Intermediate | High | Moderate; can be prone to decomposition with certain substrates and reagents. |
Experimental Protocols
Accurate purity assessment relies on robust analytical methodologies. The following are detailed protocols for the key experimental techniques used to determine the purity of N-alkoxyamides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm and 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.
-
Data Analysis : Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation : GC system coupled to a mass spectrometer.
-
Column : A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1).
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-500.
-
Sample Preparation : The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Data Analysis : The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to a library database (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][2]
-
Instrumentation : NMR spectrometer (400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Solvent : A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Experimental Parameters :
-
Pulse Program : A calibrated 90° pulse.
-
Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation (typically 30-60 seconds).
-
Number of Scans (ns) : Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation :
-
Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent.
-
-
Data Analysis : The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the number of protons for each signal, their molar masses, and their weighed amounts.
Visualizations
The following diagrams illustrate the synthetic pathways being compared and a typical workflow for purity assessment.
Caption: Comparison of synthetic pathways.
Caption: Workflow for purity assessment.
References
Benchmarking Tert-butyl methoxycarbamate: A Comparative Guide to Novel Amine Protecting Groups
For Immediate Release
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of amine protecting groups is a critical determinant of synthetic efficiency and success. This guide presents an objective comparison of tert-butyl methoxycarbamate against two novel amine protecting groups, Nms-amides and dM-Dmoc, providing researchers, scientists, and drug development professionals with the supporting experimental data and protocols necessary to make informed decisions for their synthetic strategies.
Executive Summary
Protecting groups are indispensable tools in multi-step synthesis, temporarily masking the reactivity of functional groups to prevent undesired side reactions. The ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. While tert-butylcarbamates, such as this compound, are widely utilized due to their stability in basic and nucleophilic environments and their facile cleavage under acidic conditions, the demand for greater orthogonality and milder deprotection methods has driven the development of novel protecting groups. This guide focuses on the comparative performance of this compound against the recently developed Nms-amides and dM-Dmoc groups, which offer unique stability profiles and deprotection strategies.
Data Presentation: A Comparative Analysis
The selection of an appropriate protecting group hinges on its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key performance indicators for this compound, Nms-amides, and the dM-Dmoc group.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| This compound | R-N(OMe)Boc | Amine, Boc₂O, Base (e.g., TEA, DIPEA), Solvent (e.g., THF, DCM) | Acidic (e.g., TFA in DCM, HCl in dioxane) | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[2] |
| Nms-amide | R-N(H)SO₂ArF | Primary/secondary amine, Nms-Cl, Base (e.g., TEA, 2,6-lutidine), DMAP (cat.), Solvent (e.g., CH₂Cl₂) | Thiophenol, K₂CO₃, in THF at 23 °C, 10 min (quantitative yield).[3] | Superior to traditional sulfonamides (Ts, Ns, Cs); stable to reducing agents and organometallic reagents.[4] | Orthogonal to other benzenesulfonamides and the Boc group.[4] |
| dM-Dmoc | R-N(H)CO₂-CH₂-(1,3-dithian-2-yl) | Aliphatic amines: mild conditions; Arylamines: highly reactive conditions. | Oxidation (e.g., NaIO₄) followed by treatment with a weak base (e.g., aniline).[5] | Stable under a wide range of basic and nucleophilic conditions.[5] | Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (benzyl) groups.[5] |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful implementation in a synthetic workflow.
Protocol 1: Synthesis of a Tert-butyl Carbamate Derivative
This procedure describes the synthesis of a tert-butyl carbamate, which is analogous to the formation of this compound.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)[6]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equiv)[6]
-
Tetrahydrofuran (THF) and Water (2:1 v/v)[6]
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the starting amine and TEA (or DIPEA) in a 2:1 mixture of THF and water.[6]
-
Cool the reaction mixture to 0 °C in an ice bath.[6]
-
Add di-tert-butyl dicarbonate to the solution in one portion.[6]
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature over 4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF in vacuo.
-
Extract the crude material with dichloromethane, wash with deionized water twice, and then with brine once.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-protected amine.
Protocol 2: Deprotection of a Tert-butyl Carbamate
This protocol details the acidic cleavage of a Boc-protected amine.
Materials:
-
Boc-protected amine (1 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Add TFA (typically 10-50% v/v) to the solution. The reaction is often accompanied by the evolution of CO₂ gas.[7]
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.[7]
-
Once the reaction is complete, carefully neutralize the excess TFA by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[7]
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the deprotected amine.[7]
Protocol 3: Synthesis of Nms-amides
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Nonafluoromesitylenesulfonyl chloride (Nms-Cl)
-
Triethylamine (TEA) or 2,6-lutidine (base)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the amine in CH₂Cl₂.
-
Add the base (TEA or 2,6-lutidine) and a catalytic amount of DMAP.
-
Add Nms-Cl to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Nms-amide.[3]
Protocol 4: Deprotection of Nms-amides
Materials:
-
Nms-amide (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Nms-amide in THF.
-
Add potassium carbonate and thiophenol.
-
Stir the mixture at 23 °C. The deprotection is typically complete within 10 minutes.[3]
-
After completion, the reaction mixture can be worked up by partitioning between water and an organic solvent, followed by purification of the deprotected amine. The reaction quantitatively yields the free amine.[3]
Protocol 5: Deprotection of dM-Dmoc Protected Amines
Materials:
-
dM-Dmoc protected amine
-
Sodium periodate (NaIO₄)
-
Aniline
-
Water
Procedure:
-
Suspend the dM-Dmoc protected substrate in water.
-
Add a solution of sodium periodate in water and stir at room temperature to oxidize the dithioketal.[8]
-
After the oxidation is complete, filter the mixture and wash with water to remove excess oxidizing agents.[8]
-
Suspend the oxidized intermediate in a solution of aniline in water to induce β-elimination and release the free amine.[8]
Mandatory Visualization
The following diagrams illustrate a multi-step synthesis workflow where a protecting group, such as a tert-butyl carbamate, plays a crucial role. The example shown is a simplified representation of a synthetic route towards the anticancer drug Vandetanib, where a Boc group is used to protect a piperidine nitrogen.[9][10]
Caption: Simplified workflow for the synthesis of Vandetanib illustrating the use of a Boc protecting group.
The following diagram illustrates the logical decision-making process when selecting an amine protecting group for a multi-step synthesis.
Caption: Decision tree for selecting an amine protecting group based on reaction conditions and orthogonality.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Deprotective Functionalization: A Direct Conversion of Nms-Amides to Carboxamides Using Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [bradscholars.brad.ac.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tert-Butyl Methoxycarbamate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for tert-butyl methoxycarbamate, a compound utilized in various synthetic applications. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar carbamate compounds and general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from the chemical supplier before handling.
Immediate Safety and Handling Considerations
Before commencing any disposal procedure, it is critical to handle this compound with appropriate caution. Based on data from similar carbamate compounds, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification:
-
Based on its carbamate structure, this compound waste should be classified as hazardous chemical waste.
-
All waste containing this compound, including contaminated labware (e.g., glassware, pipette tips) and spill cleanup materials, must be treated as hazardous.
-
-
Waste Collection and Segregation:
-
Use a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition, with a secure lid, and free from leaks.
-
Do not mix this compound waste with incompatible materials. It is best practice to collect it in a dedicated waste stream unless otherwise instructed by your EHS department.
-
-
Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
An accurate estimation of the concentration and volume of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Any associated hazard pictograms (e.g., irritant, toxic), as determined from the supplier's SDS or institutional guidelines.
-
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Hazard and Safety Data Summary
While a specific SDS for this compound is not available, the table below summarizes the typical hazards associated with similar carbamate compounds. This information should be used as a preliminary guide and is not a substitute for a substance-specific SDS.
| Hazard Category | General Information for Carbamate Compounds |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation.[3] |
| Eye Damage/Irritation | May cause serious eye irritation.[3] |
| Environmental Hazards | May be toxic to aquatic life.[3] |
| Stability | Generally stable under normal laboratory conditions. Avoid strong oxidizing agents. |
| Decomposition | Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide upon combustion.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
